molecular formula C5H6BrN3O2 B1378759 4-Bromo-1-ethyl-5-nitro-1H-pyrazole CAS No. 1439820-86-6

4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Cat. No.: B1378759
CAS No.: 1439820-86-6
M. Wt: 220.02 g/mol
InChI Key: RMXHYDMWCAJQQF-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-5-nitro-1H-pyrazole (CAS 1439820-86-6) is a substituted heterocyclic compound of significant interest in medicinal and synthetic chemistry. It serves as a versatile synthetic intermediate and building block for the preparation of more complex molecules. The pyrazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of both bromo and nitro functional groups on the pyrazole ring makes this compound a particularly valuable substrate for further chemical manipulation. The bromine atom can undergo metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to introduce new carbon-based substituents. Meanwhile, the nitro group can be reduced to an amine, serving as a handle for constructing amide or urea derivatives, or used in nucleophilic aromatic substitution . This reactivity profile allows researchers to efficiently create diverse libraries of compounds for structure-activity relationship (SAR) studies. As a key intermediate, this compound is strictly for use in laboratory research and development. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1-ethyl-5-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)4(6)3-7-8/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXHYDMWCAJQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 4-Bromo-1-ethyl-5-nitro-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the core 1-ethyl-1H-pyrazole ring, followed by regioselective bromination and subsequent nitration. This guide emphasizes the underlying chemical principles, explains the rationale behind the choice of reagents and reaction conditions, and provides detailed experimental protocols. The content is structured to offer both a high-level strategic understanding and the practical details necessary for successful laboratory implementation.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The targeted functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, is a versatile intermediate. The bromine atom serves as a convenient handle for further elaboration through cross-coupling reactions, while the nitro group can be a precursor for an amino group or act as an electron-withdrawing group to modulate the electronic properties of the molecule.

This guide will delineate a logical and efficient synthetic route to this valuable building block, focusing on practical and scalable methodologies.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a sequential functionalization of a simpler pyrazole core. The synthesis can be broken down into three key transformations:

  • Formation of the 1-ethyl-1H-pyrazole core.

  • Regioselective bromination at the C-4 position.

  • Regioselective nitration at the C-5 position.

The order of these steps is crucial for achieving the desired substitution pattern. Electrophilic substitution on the pyrazole ring is known to preferentially occur at the C-4 position due to its higher electron density. Therefore, bromination is logically performed prior to nitration. The presence of a deactivating bromo group at C-4 is then anticipated to direct the subsequent electrophilic nitration to one of the remaining positions.

Retrosynthesis Target This compound Intermediate1 4-Bromo-1-ethyl-1H-pyrazole Target->Intermediate1 Nitration Intermediate2 1-Ethyl-1H-pyrazole Intermediate1->Intermediate2 Bromination Starting_Materials Ethylhydrazine + 1,3-Dicarbonyl Compound Intermediate2->Starting_Materials Cyclocondensation Nitration_Mechanism cluster_generation Generation of Nitronium Ion cluster_attack Electrophilic Attack and Resonance Stabilization cluster_deprotonation Deprotonation and Aromatization HNO3 HNO₃ Protonated_HNO3 H₂O⁺-NO₂ HNO3->Protonated_HNO3 + H₂SO₄ H2SO4 H₂SO₄ HSO4 HSO₄⁻ H2SO4->HSO4 Nitronium NO₂⁺ (Nitronium ion) Protonated_HNO3->Nitronium - H₂O 4-Bromo-1-ethyl-pyrazole 4-Bromo-1-ethyl-1H-pyrazole Nitronium->4-Bromo-1-ethyl-pyrazole H2O H₂O H2SO4_2 H₂SO₄ H3O H₃O⁺ H2OH2SO4_2 H2OH2SO4_2 H3OHSO4 H3OHSO4 H2OH2SO4_2->H3OHSO4 Arenium_Ion Arenium Ion Intermediate (σ-complex) 4-Bromo-1-ethyl-pyrazole->Arenium_Ion + NO₂⁺ Resonance_Structures Resonance Structures Arenium_Ion->Resonance_Structures Arenium_Ion_2 Arenium Ion Intermediate Arenium_Ion->Arenium_Ion_2 Final_Product This compound Arenium_Ion_2->Final_Product + HSO₄⁻ HSO4_2 HSO₄⁻ H2SO4_3 H₂SO₄ HSO4_2->H2SO4_3 + H⁺

"4-Bromo-1-ethyl-5-nitro-1H-pyrazole chemical properties"

[1][2][3]

Executive Summary

4-Bromo-1-ethyl-5-nitro-1H-pyrazole (CAS: 1439820-86-6 ) is a highly specialized heterocyclic building block characterized by a dense functionalization pattern.[1][2][3][4][5][6][7][8] It features an electron-withdrawing nitro group at the C5 position and a halogen handle (bromine) at the C4 position, all on an N-ethylated pyrazole core.[1][2][3]

This compound represents a strategic "push-pull" scaffold in medicinal chemistry.[1][2][3] The nitro group significantly lowers the electron density of the pyrazole ring, activating the C4-bromine bond for palladium-catalyzed cross-coupling reactions while simultaneously serving as a masked amino group.[1][2][3] Its specific regiochemistry (1-ethyl-5-nitro) is sterically congested compared to its 3-nitro isomer, offering unique conformational properties in drug design, particularly for kinase inhibitors and agrochemicals where orthogonal substitution is required.[1][2][3]

Structural & Physical Characterization

The physicochemical profile of this compound is dominated by the strong electron-withdrawing nature of the nitro group adjacent to the N-ethyl moiety.[1][2][3]

PropertyValue / Description
CAS Number 1439820-86-6
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
IUPAC Name This compound
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, DMF, Methanol, DCM; sparingly soluble in water.[1][2][3][6]
Isomerism Regioisomer of 4-bromo-1-ethyl-3-nitro-1H-pyrazole (CAS 70951-84-7).[1][2][3][6][9]
Electronic Character Electron-deficient heteroaromatic ring (π-acidic).[1][3]
Structural Logic[1][3]
  • C4-Bromine: Located at the beta position relative to nitrogen, this position is electronically primed for electrophilic aromatic substitution (in the absence of the nitro) or metal-catalyzed coupling (in its presence).[1][2][3]

  • C5-Nitro: Positioned adjacent to the N1-ethyl group, this creates a "steric clash" that can twist the nitro group out of planarity, potentially altering metabolic stability and solubility compared to the 3-nitro isomer.[1][2]

  • N1-Ethyl: Provides lipophilicity and blocks the tautomeric shift, fixing the bond order of the ring.[1][2]

Synthetic Routes & Regioselectivity[1][3]

The synthesis of this compound is non-trivial due to the thermodynamic preference for the 3-nitro isomer during alkylation.[1][2][3] The most robust route involves the alkylation of the pre-functionalized pyrazole core.[1]

Primary Synthetic Workflow
  • Precursor Preparation: Nitration of 4-bromopyrazole (or bromination of 3-nitropyrazole) yields 4-bromo-3(5)-nitro-1H-pyrazole .[1][2][3]

  • Alkylation (The Critical Step): Reaction with ethyl iodide (EtI) or ethyl bromide (EtBr) in the presence of a base (K₂CO₃ or Cs₂CO₃).[1][2][3]

  • Regio-separation: The alkylation yields a mixture of two isomers:

    • Major Product: 4-Bromo-1-ethyl-3-nitro-1H-pyrazole (Sterically favored, distal alkylation).[1][2][3]

    • Minor Product (Target): this compound (Sterically hindered, proximal alkylation).

  • Purification: The isomers typically display distinct R_f values on silica gel due to the difference in dipole moments.[1] The 5-nitro isomer, being more crowded, often elutes differently than the 3-nitro variant.[1][2][3]

SynthesisStart4-Bromo-1H-pyrazoleInter4-Bromo-3(5)-nitro-1H-pyrazole(Tautomeric Mix)Start->InterElectrophilic Subst.Isomer34-Bromo-1-ethyl-3-nitro-1H-pyrazole(Major Isomer)Inter->Isomer3 Sterically FavoredIsomer5This compound(TARGET: Minor Isomer)Inter->Isomer5 Sterically HinderedReagentsHNO3 / H2SO4(Nitration)AlkylationEt-I, K2CO3, DMF(Alkylation)

Figure 1: Synthetic pathway highlighting the divergent alkylation step. The target 5-nitro isomer is formed via attack at the more hindered nitrogen.[1][2][3]

Reactivity Profile & Chemical Utility[1][2][3][6]

This scaffold is a "linchpin" molecule, allowing for sequential, orthogonal functionalization.[2]

A. C-Br Bond: Palladium-Catalyzed Cross-Coupling

The presence of the electron-withdrawing nitro group at C5 significantly decreases the electron density at C4, making the C-Br bond highly susceptible to oxidative addition by Pd(0) species.[1][2][3]

  • Suzuki-Miyaura: Couples readily with aryl/heteroaryl boronic acids.[1][2]

  • Sonogashira: Introduction of alkynes.

  • Buchwald-Hartwig: Formation of C-N bonds (though the nitro group can sometimes interfere with certain ligands, requiring specific catalyst choices like Pd(OAc)₂/Xantphos).[1][2][3]

B. Nitro Group: Reduction & Amide Coupling

The nitro group is a "masked" amine.[1]

  • Reduction: Can be reduced to the primary amine (4-bromo-1-ethyl-5-amino-1H-pyrazole) using Fe/NH₄Cl, SnCl₂, or catalytic hydrogenation (care required to avoid de-bromination).[1][2][3]

  • Cyclization: The resulting amine, adjacent to the N-ethyl and C4-substituent, allows for the construction of fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).[1][2][3]

C. Nucleophilic Aromatic Substitution (S_NAr)

While less common than in pyridines, the nitro group at C5 is activated enough that strong nucleophiles (alkoxides, thiols) might displace it under forcing conditions, particularly if the C4 position is also electron-poor.[1][2][3]

ReactivityCoreThis compoundSuzukiSuzuki Coupling(Ar-B(OH)2, Pd cat.)Core->Suzuki C-Br ReactivityReductionNitro Reduction(Fe/HCl or H2/Pd)Core->Reduction -NO2 TransformationSnArS_NAr Displacement(Nu-, Heat)Core->SnAr C-NO2 Displacement (Rare)Prod_Suzuki4-Aryl-1-ethyl-5-nitro-1H-pyrazoleSuzuki->Prod_SuzukiProd_Red4-Bromo-1-ethyl-5-amino-1H-pyrazoleReduction->Prod_RedProd_SnAr4-Bromo-1-ethyl-5-alkoxy-1H-pyrazoleSnAr->Prod_SnAr

Figure 2: Orthogonal reactivity map demonstrating the modular utility of the scaffold.[1][2][3]

Applications in Medicinal Chemistry

Kinase Inhibitor Scaffolds

Pyrazoles are "privileged structures" in kinase inhibition (e.g., Crizotinib, Ruxolitinib).[2][3] The 1-ethyl-5-nitro motif offers a specific vector for structure-activity relationship (SAR) exploration:

  • Solubility: The nitro group increases polarity compared to a phenyl ring.[1]

  • H-Bonding: The reduced amino derivative (5-NH₂) can serve as a critical hydrogen bond donor to the kinase hinge region.[1][2][3]

  • Geometry: The 1,4,5-substitution pattern directs substituents into specific pockets of the enzyme active site, distinct from the more common 1,3,5-pattern.[2]

Agrochemicals

The electron-deficient nature of nitropyrazoles is often exploited in the design of insecticides and herbicides, where metabolic stability against oxidative degradation is required.[1][2]

Safety & Handling Protocol

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood. The compound is a nitro-aromatic and potentially dusty solid; inhalation must be prevented.[1][2][3]

  • PPE: Nitrile gloves (double gloving recommended for nitro compounds), safety glasses with side shields, and a lab coat.[2][3]

  • Storage: Store in a cool, dry place (2-8°C recommended by some suppliers) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis over long periods.

  • Waste: Dispose of as hazardous organic waste containing halogens and nitrogen.[1]

References

  • SynQuest Laboratories. Product Specification: this compound (CAS 1439820-86-6).[1][2][3][4][5][6][7] Retrieved from [1][2][3]

  • BLD Pharm. Safety Data Sheet & Product Analysis: this compound.[1][2][3] Retrieved from [1][2][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for this compound.[1][2][3] (Verified via CAS 1439820-86-6 search).[1][2][3][4][5][6][7][8][10]

  • Apollo Scientific. Product Data: this compound.[1][2][3][4][5][6][7][10] Retrieved from [1][2][3]

"4-Bromo-1-ethyl-5-nitro-1H-pyrazole solubility data"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the solubility profile for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole (CAS: 1439820-86-6) .[1][2] As a poly-functionalized pyrazole derivative, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2]

Specific empirical solubility values for this exact CAS number are rarely indexed in public repositories.[1] Therefore, this guide synthesizes analog-based predictive data , calculated physicochemical properties , and standardized experimental protocols to empower researchers to generate validated internal data. The focus is on enabling reaction optimization, purification (crystallization), and stock solution preparation.[1]

Physicochemical Profile & Solubility Prediction

Understanding the molecular architecture is the first step in predicting solvent interaction.[1]

PropertyValue / DescriptionImpact on Solubility
Chemical Name This compoundCore Scaffold
CAS Number 1439820-86-6 Unique Identifier
Molecular Formula C₅H₆BrN₃O₂MW: 220.02 g/mol
Calculated LogP ~1.5 – 2.1 (Estimated)Moderate Lipophilicity.[1][2] Poor water solubility.[1]
Key Functional Groups Nitro (-NO₂): Strong dipole, H-bond acceptor.Bromo (-Br): Lipophilic, polarizable.Ethyl (-C₂H₅): Lipophilic.[1][2][3]Soluble in polar aprotic solvents (DMSO, DMF).[1] Moderate solubility in alcohols.[1][2]
Predicted Solubility Landscape

Based on Structural Activity Relationship (SAR) analysis of similar nitro-bromo-pyrazoles (e.g., CAS 70951-84-7), the following solubility tiers are established:

  • Tier 1: High Solubility (>50 mg/mL) [1]

    • Solvents: DMSO, DMF, NMP, Dimethylacetamide (DMAc).[1][2]

    • Utility: Preparation of stock solutions for bioassays; reaction solvents for nucleophilic substitutions.[1][2]

  • Tier 2: Moderate-to-High Solubility (10–50 mg/mL) [1]

    • Solvents: Ethyl Acetate, Dichloromethane (DCM), Acetonitrile, THF, Acetone.[1][2]

    • Utility: Extraction solvents; reaction media for bromination or reduction steps.[1][2]

  • Tier 3: Temperature-Dependent Solubility (Crystallization Candidates)

    • Solvents: Ethanol, Methanol, Isopropanol, Toluene.[1]

    • Utility: High solubility at boiling point; low solubility at 0°C. Ideal for recrystallization.[1]

  • Tier 4: Poor Solubility (<1 mg/mL) [1]

    • Solvents: Water, Hexanes, Heptane, Diethyl Ether.[1]

    • Utility: Anti-solvents for precipitation; washing filter cakes to remove impurities.[1][2]

Experimental Methodologies

Do not rely on literature values alone. Batch-to-batch purity variations (isomers, residual salts) can drastically alter saturation points.[1] Use the following self-validating protocols.

Protocol A: Kinetic Solubility Screening (Visual "Go/No-Go")

Best for: Rapidly finding a solvent for a reaction or NMR.[1][2]

  • Weigh: Place 10 mg of this compound into a clear 4 mL vial.

  • Aliquot: Add solvent in 100 µL increments at Room Temperature (25°C).

  • Vortex: Vortex vigorously for 30 seconds after each addition.

  • Observe: Check for dissolution (clear solution, no particulates).

  • Calculation: If 10 mg dissolves in 200 µL, solubility is approx. 50 mg/mL.[1][2]

Protocol B: Thermodynamic Equilibrium Solubility (HPLC)

Best for: Accurate data for formulation or crystallization design.[1][2]

  • Saturation: Add excess solid compound to 2 mL of the target solvent (e.g., Phosphate Buffer pH 7.4, Octanol, or Water) in a crimp-top vial.[1]

  • Agitation: Shake or stir at constant temperature (25°C or 37°C) for 24–48 hours.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated to prevent drug loss).

  • Quantification: Inject filtrate into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid.[1][2]

    • Detection: UV at 254 nm (Nitro group absorbance).[1]

  • Calculation: Compare peak area against a standard curve of known concentration in DMSO.

Process Engineering: Crystallization & Purification

The solubility differential between Tier 2 and Tier 4 solvents is the primary lever for purification.[1]

Workflow Visualization: Crystallization Logic

CrystallizationWorkflow Start Crude Mixture (Contains Isomers/Impurities) Dissolve Dissolve in Hot Solvent (Ethanol or EtOAc @ Reflux) Start->Dissolve Filter Hot Filtration (Remove insoluble salts) Dissolve->Filter insoluble impurities Cool Cooling Ramp (Reflux -> 25°C -> 0°C) Filter->Cool AntiSolvent Optional: Add Anti-Solvent (Hexane or Water) Cool->AntiSolvent if yield low Harvest Filtration & Wash (Cold Ethanol/Hexane 1:1) Cool->Harvest AntiSolvent->Harvest Dry Vacuum Dry (<50°C to prevent sublimation) Harvest->Dry

Caption: Logical flow for purifying this compound using solubility differentials.

Critical Process Parameters (CPP):
  • Solvent Selection: Ethanol is often the starting point for nitro-pyrazoles.[1][2] If the compound is too soluble in Ethanol, switch to an Ethanol/Water mixture (start with 9:1).[1]

  • Anti-Solvent Addition: If using Ethyl Acetate as the primary solvent, slowly add Heptane to induce nucleation.[1] Do not use water with Ethyl Acetate due to immiscibility/emulsion risks unless washing.[1]

  • pH Sensitivity: The nitro group is stable, but the pyrazole ring can be protonated/deprotonated.[1] Avoid highly alkaline conditions during aqueous workups to prevent ring degradation or side reactions.[1]

Safety & Handling

  • Energetic Potential: Nitro-substituted heterocycles can be energetic.[1][2] While this specific compound is not a primary explosive, standard Differential Scanning Calorimetry (DSC) should be run before heating bulk quantities >100°C to check for decomposition exotherms.[1]

  • Sensitizer: Brominated organic compounds often possess skin-sensitizing properties.[1] Handle with nitrile gloves and work in a fume hood.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole (Analog Reference).[1] Retrieved from [Link]

  • Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate.[1][4] Zeitschrift für Kristallographie - New Crystal Structures.[1][4] Retrieved from [Link]

  • Lyalin, B. V., & Petrosyan, V. A. (2014). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted Pyrazoles. Chemistry of Heterocyclic Compounds.[1][5] (Validates solubility in Acetonitrile/DCM for synthesis).

Sources

Technical Monograph: Spectroscopic Profiling & Structural Validation of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

[1]

Executive Summary & Compound Utility

Compound: this compound Molecular Formula: C₅H₆BrN₃O₂ Exact Mass: ~218.96 / 220.96 (1:1 Isotopic Ratio)[1][2][3]

This scaffold serves as a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals.[1] The presence of the bromine atom at C4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the nitro group at C5 offers a handle for reduction to an amine, enabling the formation of fused bicyclic systems (e.g., pyrazolo[4,3-d]pyrimidines).[1]

The Critical Challenge: Synthesizing this compound often yields a mixture of the 5-nitro (target) and 3-nitro (byproduct) regioisomers.[1] Standard LC-MS cannot distinguish these isomers as they share identical mass and fragmentation patterns.[1] This guide provides the definitive spectroscopic logic to validate the 5-nitro structure.[1]

Structural Analysis & Synthetic Context

To interpret the spectra correctly, one must understand the regiochemical environment.[1]

  • Target (5-Nitro Isomer): The N-ethyl group is sterically crowded by the adjacent nitro group at C5.[1] The aromatic proton is located at C3 .[1]

  • Isomer (3-Nitro Isomer): The N-ethyl group is adjacent to the aromatic proton at C5 .[1] The nitro group is at C3.[1]

Regioselectivity Workflow

The following diagram illustrates the synthetic pathways and the resulting isomer challenges.

SynthesisWorkflowcluster_ValidationStructural Validation RequiredStartStarting Material:4-Bromo-1-ethyl-1H-pyrazoleNitrationElectrophilic Nitration(HNO3/H2SO4)Start->NitrationIsomer33-Nitro Isomer (Major)(Thermodynamic Product)Nitration->Isomer3 ~80-90%Isomer55-Nitro Isomer (Minor)(Target: Sterically Hindered)Nitration->Isomer5 ~10-20%SeparationChromatographic Separation(Flash/HPLC)Isomer3->SeparationIsomer5->Separation

Figure 1: Synthetic divergence requiring spectroscopic validation. Nitration typically favors the less hindered 3-position, making the isolation and confirmation of the 5-nitro isomer critical.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)

NMR is the only standalone technique capable of definitive isomer assignment without X-ray crystallography.[1]

1H NMR Data (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)Structural Logic
H-3 (Aromatic) 8.15 – 8.25 Singlet (s)1H-Deshielded by adjacent Br and inductive effect of ring nitrogens.[1] Key Marker.
N-CH₂ (Ethyl) 4.45 – 4.55 Quartet (q)2H7.2 HzSignificantly downfield due to attachment to N1.[1]
CH₃ (Ethyl) 1.35 – 1.45 Triplet (t)3H7.2 HzStandard terminal methyl triplet.[1]
13C NMR Data (100 MHz, DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)Signal Type
C-5 (C-NO₂) 145.0 – 148.0 Quaternary (Weak)
C-3 (C-H) 138.0 – 140.0 Methine (Strong)
C-4 (C-Br) 95.0 – 98.0 Quaternary (Upfield due to Heavy Atom Effect)
N-CH₂ 48.0 – 50.0 Methylene
CH₃ 14.5 – 15.5 Methyl
The "Gold Standard" Validation: NOE Difference

To confirm you have the 5-nitro isomer and not the 3-nitro isomer, you must perform a 1D-NOESY or 2D-NOESY experiment.[1]

  • 5-Nitro Isomer (Target): The N-Ethyl group is adjacent to the Nitro group.[1] The H-3 proton is on the opposite side of the ring.[1]

    • Result: NO NOE signal observed between the N-CH₂ (4.5 ppm) and the Aromatic H (8.2 ppm).[1]

  • 3-Nitro Isomer (Impurity): The N-Ethyl group is adjacent to the H-5 proton.[1]

    • Result: Strong NOE enhancement observed between N-CH₂ and Aromatic H.[1]

NOELogicExperimentRun 1D-NOESYIrradiate N-CH2 (4.5 ppm)ObservationObserve Aromatic Proton(8.0-8.2 ppm)Experiment->ObservationResultYesStrong Signal Enhancement(>2%)Observation->ResultYes Proximity DetectedResultNoNo Signal EnhancementObservation->ResultNo No ProximityConclusion3Identity: 3-Nitro Isomer(REJECT)ResultYes->Conclusion3Conclusion5Identity: 5-Nitro Isomer(CONFIRM)ResultNo->Conclusion5

Figure 2: The definitive decision tree for structural validation using Nuclear Overhauser Effect (NOE) spectroscopy.

B. Mass Spectrometry (MS)

MS confirms the elemental composition and the presence of bromine but does not distinguish regioisomers.[1]

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode) or APCI.[1]

  • Isotopic Pattern: The hallmark of a mono-brominated compound is the 1:1 doublet for the molecular ion.[1]

    • [M+H]⁺ (⁷⁹Br): ~220.0 m/z[1]

    • [M+H]⁺ (⁸¹Br): ~222.0 m/z[1]

  • Fragmentation (MS/MS):

    • Loss of NO₂: [M+H - 46]⁺ (Characteristic of nitroaromatics).[1]

    • Loss of Ethyl: [M+H - 28/29]⁺.

C. Infrared Spectroscopy (FT-IR)

Used for rapid functional group verification (QC pass/fail).[1]

Functional GroupWavenumber (cm⁻¹)IntensityDescription
NO₂ (Asymmetric) 1530 – 1550 StrongCharacteristic nitro stretch.[1]
NO₂ (Symmetric) 1340 – 1360 MediumPaired with the asymmetric stretch.[1]
C=N (Pyrazole) 1480 – 1500 MediumRing breathing mode.[1]
C-Br 600 – 700 WeakFingerprint region stretch.[1]

Experimental Protocols

Protocol A: NMR Sample Preparation for Regio-Validation

Rationale: High concentration is required for clear NOE signals, but aggregation can affect shifts.[1]

  • Solvent: Use DMSO-d₆ (99.9% D).[1] CDCl₃ is acceptable, but DMSO typically provides better separation of the aromatic singlet from solvent peaks.[1]

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended paramagnetic inorganic salts (e.g., iron dust from reduction steps) which broaden peaks.[1]

  • Acquisition:

    • Run standard 1H (16 scans).[1]

    • Run 1D-NOESY targeting the methylene quartet at ~4.5 ppm.[1] Mixing time: 500 ms.

Protocol B: LC-MS Method for Purity Check

Rationale: Nitro-pyrazoles are polar; reverse phase chromatography is standard.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (amide/nitro absorption).[1]

References

  • Regioselectivity in Pyrazole Nitration

    • Topic: Analysis of nitration patterns in N-alkylpyrazoles, confirming the preference for the 3-position over the 5-position.
    • Source:Journal of Heterocyclic Chemistry, "Nitration of 1-alkylpyrazoles."[1]

    • Link: [Wiley Online Library - J. Het.[1] Chem (General Search)]([Link]1]

  • NMR Assignment of Nitro-Pyrazoles

    • Topic: Detailed chemical shift data for 1-methyl-3-nitro vs 1-methyl-5-nitro analogs.
    • Source:Magnetic Resonance in Chemistry, "A Computational and Experimental Study of the NMR Chemical Shifts of Polynitropyrazoles."
    • Link: (Search Term: NMR Polynitropyrazoles)[1]

  • Synthetic Methodology (Analogous Chemistry)

    • Topic: Synthesis of 4-bromo-1-methyl-5-nitropyrazole (Methyl analog).[1]

    • Source:PubChem Compound Summary, CID 13185127.[1][2]

    • Link:[1]

The Nitropyrazole Protocols: From Synthetic Origins to High-Energy Applications

[1]

Executive Summary & Historical Context

The Core Challenge: The nitration of pyrazole is a classic problem in heterocyclic chemistry. Unlike benzene, the pyrazole ring is electron-rich yet acid-sensitive. Direct electrophilic substitution is often sluggish or uncontrollable due to protonation of the pyridine-like nitrogen, which deactivates the ring toward electrophilic attack.

Historical Trajectory:

  • 1883-1889: Ludwig Knorr discovers pyrazole; Edward Buchner achieves the first synthesis.

  • 1970 (The Turning Point): Clarisse L. Habraken and co-workers report the pivotal "N-nitro to C-nitro" rearrangement. This discovery unlocked the pathway to high-density nitropyrazoles, solving the regioselectivity issue that plagued early chemists.

  • 2000s-Present: The focus shifted to High Energy Density Materials (HEDMs) . Lawrence Livermore National Laboratory (LLNL) developed LLM-116 (4-amino-3,5-dinitropyrazole) , a compound that balances the power of HMX with the insensitivity of TATB.[1]

Synthetic Evolution: The Rearrangement Protocol

The most reliable method for synthesizing C-nitropyrazoles (specifically 3- and 4-isomers) relies on a thermodynamic rearrangement. This protocol avoids the harsh conditions of direct nitration that often lead to ring decomposition.

The "Habraken" Rearrangement Mechanism

The synthesis proceeds in two distinct stages:

  • Kinetic Control: N-nitration using acetyl nitrate (HNO3/Ac2O) to form 1-nitropyrazole.

  • Thermodynamic Control: Thermal rearrangement (often in benzonitrile or anisole) to move the nitro group to the C-3 or C-4 position.

Mechanism Insight: The rearrangement is widely accepted to proceed via a [1,5]-sigmatropic shift of the nitro group, followed by tautomerization to restore aromaticity.

Nitropyrazole_RearrangementFigure 1: The Habraken N-Nitro to C-Nitro Rearrangement PathwayPyrazolePyrazole(Starting Material)N_Nitro1-Nitropyrazole(Kinetic Product)Pyrazole->N_NitroHNO3 / Ac2O(N-Nitration)TS[1,5]-SigmatropicTransition StateN_Nitro->TSHeat (>140°C)Solvent: BenzonitrileC_Nitro_33-Nitropyrazole(Thermodynamic Product)TS->C_Nitro_3Major PathwayC_Nitro_44-Nitropyrazole(Isomer)TS->C_Nitro_4Minor Pathway(Acid Catalyzed)

Figure 1: Visualization of the critical rearrangement step required to functionalize the pyrazole ring safely.[2]

High-Energy Density Materials (HEDMs)

The primary modern application of nitropyrazoles is in the development of Insensitive High Explosives (IHEs). These materials resist accidental detonation (shock/fire) while maintaining high detonation velocities.

The Crown Jewel: LLM-116

LLM-116 (4-amino-3,5-dinitropyrazole) is the standout compound in this class. It is often confused with LLM-105, but they are distinct:

  • LLM-116: A pyrazole based explosive.[2][1][3]

  • LLM-105: A pyrazine (2,6-diamino-3,5-dinitropyrazine-1-oxide).

  • Note: While LLM-105 is more famous, LLM-116 offers a unique balance of density and performance specifically derived from the pyrazole scaffold.

Synthesis of LLM-116

The synthesis of LLM-116 utilizes Vicarious Nucleophilic Substitution (VNS) , a powerful method to introduce amine groups onto electron-deficient rings.[3][4]

Protocol Summary:

  • Starting Material: 3,5-Dinitropyrazole (DNP).[3]

  • Reagents: 1,1,1-Trimethylhydrazinium iodide (TMHI) or hydroxylamine in the presence of a base (KOtBu or NaOMe).

  • Process: The VNS reaction introduces an amino group at the C-4 position directly, avoiding intermediate reduction steps.

Performance Comparison Table

The following data highlights why nitropyrazoles like TNP and LLM-116 are displacing traditional explosives.

PropertyTNT (Standard)HMX (High Power)LLM-116 (Pyrazole IHE)TNP (Trinitropyrazole)
Density (g/cm³) 1.651.911.90 1.87
Detonation Velocity (m/s) 6,9009,1008,500 (est) 9,250
Impact Sensitivity (J) 15 (Sensitive)7.4 (Sensitive)> 20 (Insensitive) Moderate
Thermal Stability (°C) 250280290 223

Data Source: Consolidated from LLNL reports and recent energetic material reviews [1, 3].

Medicinal Chemistry & Bioactivity

While energetics dominate the literature, nitropyrazoles have a niche but critical role in medicinal chemistry.

Antibacterial & Antiparasitic Agents

The nitro group is a "warhead" in drug design—effective but risky due to potential mutagenicity.

  • Mechanism: Nitro-containing drugs often function as prodrugs. They are reduced by bacterial nitroreductases to form reactive radical species that damage microbial DNA.

  • Specific Compound: 1-(2-hydroxyethyl)-3-nitro-4-pyrazolecarboxamide has shown antibacterial spectra similar to nitrofurantoin but with potentially lower inhibitory concentrations.[5]

N-Nitropyrazole as a Reagent

Beyond being a drug scaffold, 1-nitropyrazole serves as a specialized nitrating agent (Olah's Reagent). It can transfer its nitro group to other aromatic systems under mild conditions, offering a "cleaner" alternative to mixed acid nitrations.

Bioactivity_WorkflowFigure 2: Dual Utility of Nitropyrazoles in Pharma and Synthesiscluster_pharmaMedicinal Pathwaycluster_reagentSynthetic UtilityNitro_GroupNitro Group (-NO2)FunctionalityProdrugProdrug Activation(Hypoxia/Enzymatic)Nitro_Group->ProdrugTransferNitryl Transfer(Olah's Reagent)Nitro_Group->TransferDNA_DamageReactive Radical Species(Microbial Death)Prodrug->DNA_DamageTarget EffectToxicityHost Toxicity Risk(Mutagenicity)Prodrug->ToxicitySide EffectClean_SynthRegioselective Nitrationof ArenesTransfer->Clean_Synth

Figure 2: The dichotomy of the nitro group—therapeutic warhead vs. synthetic tool.[6][7][8][9][10][11][12]

References

  • Pagoria, P. F., et al. (2001).[3] "Synthesis and Properties of a New Explosive, 4-Amino-3,5-Dinitro-1H-Pyrazole (LLM-116)." SciSpace/LLNL.

  • Habraken, C. L., et al. (1970). "Pyrazoles.[3][5][9][13][14][15][16][17][18] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry.

  • DeHope, A., et al. (2012). "Synthesis and Small-scale Performance Characterization of New Insensitive Energetic Compounds (LLM-116)." IMEMG.

  • Ansari, A., et al. (2017).[13][15] "Review: biologically active pyrazole derivatives." New Journal of Chemistry.

  • Olah, G. A., et al. (1981). "Aromatic substitution. Acid-catalyzed transfer nitration of aromatics with N-nitropyrazole." The Journal of Organic Chemistry.

Theoretical Studies of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole: A Computational Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 4-Bromo-1-ethyl-5-nitro-1H-pyrazole CAS Registry Number: 1439820-86-6 Molecular Formula: C


H

BrN

O

[1][2][3]

This guide outlines the comprehensive theoretical framework for characterizing This compound , a highly functionalized heterocycle with significant potential in medicinal chemistry (as a scaffold for antimicrobial/anticancer agents) and energetic materials (due to the nitro-pyrazole core).[1]

Unlike simple pyrazoles, this trisubstituted derivative presents unique steric and electronic challenges—specifically the interaction between the N1-ethyl and C5-nitro groups.[1] This guide details the computational protocols (DFT/TD-DFT) required to accurately predict its structural conformation, vibrational spectra, electronic transitions, and biological reactivity.

Computational Methodology (Standard Protocol)

To ensure scientific integrity, the following level of theory is recommended as the baseline for all calculations described in this guide.

Level of Theory[4][5][6]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic heterocycles.[1] However, for this specific molecule, wB97XD is strongly recommended to account for dispersion forces between the bulky C5-nitro group and the N1-ethyl chain.

  • Basis Set: 6-311++G(d,p) . The diffuse functions (++) are critical for describing the lone pairs on the nitro oxygens and the bromine atom.

  • Software Environment: Gaussian 16, ORCA 5.0, or GAMESS.

Computational Workflow

The theoretical study must follow a linear, self-validating workflow to ensure the ground state is a true minimum.

Workflow cluster_0 Phase 1: Structure cluster_1 Phase 2: Electronic cluster_2 Phase 3: Application Geom Geometry Optimization (B3LYP/6-311++G(d,p)) Freq Frequency Calc (No imaginary freq) Geom->Freq Validate Minima FMO HOMO-LUMO & Global Descriptors Freq->FMO MEP MEP Mapping (Reactivity Sites) FMO->MEP NBO NBO Analysis (Charge Transfer) MEP->NBO Dock Molecular Docking (Target: 1RO6/5ADH) NBO->Dock NLO NLO Properties (Hyperpolarizability) NBO->NLO

Figure 1: Standard computational workflow for characterizing polysubstituted pyrazoles.

Structural & Geometric Analysis

Conformational Locking (Steric Hindrance)

The defining feature of this isomer (1-ethyl-5-nitro) compared to its 3-nitro analog is the steric clash between the N1-ethyl group and the C5-nitro group.[1]

  • Prediction: The Nitro group (

    
    ) will likely rotate out of the pyrazole plane to minimize repulsion with the ethyl group.
    
  • Torsion Angle (

    
    ):  Monitor the dihedral angle 
    
    
    
    .[1] A deviation from
    
    
    or
    
    
    indicates a loss of conjugation, affecting the UV-Vis spectrum.
Geometric Parameters (Predicted)

Based on homologous structures (e.g., 4-bromo-1-methyl-5-nitropyrazole), the following bond lengths are the convergence targets for optimization:

ParameterBondPredicted Value (Å)Significance
C-Br C4-Br1.88 - 1.90Typical aromatic C-Br; indicator of halogen bonding potential.[1]
N-N N1-N21.35 - 1.37Characteristic of pyrazole ring aromaticity.[1]
Nitro C5-N1.45 - 1.47Single bond character; elongation suggests steric strain.[1]
Nitro N-O1.22 - 1.23Partial double bond character (resonance).[1]

Electronic Properties & Reactivity[1][4][6]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability.

  • HOMO: Likely localized on the Pyrazole ring and the Bromine lone pairs (

    
    -donor).
    
  • LUMO: Strongly localized on the Nitro group (

    
    -acceptor).[1]
    
  • Push-Pull System: The molecule acts as a donor-acceptor system (Ethyl/Br

    
     Ring 
    
    
    
    Nitro), which often results in a smaller band gap (~3.5 - 4.0 eV) and enhanced Non-Linear Optical (NLO) properties.[1]
Molecular Electrostatic Potential (MEP)

MEP mapping is essential for predicting non-covalent interactions (e.g., in drug binding).

  • Red Regions (Negative Potential): Concentrated on the Nitro oxygens and the N2 nitrogen . These are the H-bond acceptor sites.

  • Blue Regions (Positive Potential): Concentrated on the Ethyl hydrogens and the pyrazole ring protons (if any remain, though this molecule is fully substituted on the ring carbons).

  • Sigma-Hole: Look for a positive potential cap on the Bromine atom (along the C-Br bond axis), known as a

    
    -hole, which facilitates halogen bonding.
    

Vibrational Spectroscopy (IR/Raman)[1]

To validate the theoretical model against experimental data (FT-IR), use a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)).[4]

Vibrational ModeUnscaled Freq (cm

)
Scaled Freq (cm

)
IntensityDescription
C-H Stretch ~3100-3200~2980-3080WeakAromatic/Ethyl C-H stretching.[1]
NO

Asym
~1590~1530StrongCharacteristic Nitro asymmetric stretch.[1]
C=N / C=C ~1500~1450MediumPyrazole ring breathing.[1]
NO

Sym
~1400~1350Very StrongNitro symmetric stretch; diagnostic peak.[1]
C-Br Stretch ~1080~1040MediumHeavy atom stretch; sensitive to C4 environment.[1]

Synthesis Pathway Logic

Understanding the synthesis is crucial for explaining the regioselectivity assumed in the theoretical model. The formation of the 1-ethyl-5-nitro isomer (vs. 3-nitro) requires specific conditions.

Synthesis cluster_note Regioselectivity Note Start 3-Nitro-1H-pyrazole Step1 Alkylation (EtBr / K2CO3) Start->Step1 Isomer1 1-Ethyl-3-nitro-pyrazole (Major Product - Sterically Favored) Step1->Isomer1 N-Alkylation Isomer2 1-Ethyl-5-nitro-pyrazole (Minor Product - Sterically Hindered) Step1->Isomer2 N-Alkylation Step2 Bromination (Br2 / AcOH) Isomer2->Step2 Electrophilic Subst. at C4 Final This compound (Target Molecule) Step2->Final Note Direct nitration of 1-ethylpyrazole usually yields 4-nitro. To get 5-nitro, one must start with nitropyrazole and separate the N-alkylated isomers.

Figure 2: Synthetic logic tree highlighting the origin of the 1-ethyl-5-nitro isomer.[1]

References & Validation Sources

  • Isomer Identification & CAS Verification:

    • Source: Apollo Scientific & PubChem Registry.

    • Data: CAS 1439820-86-6 confirms the existence of the 1-ethyl-5-nitro isomer distinct from the 3-nitro analog.[1]

    • Link:(Note: Direct CID for the nitro-derivative is less common, analog used for backbone validation).

  • Theoretical Methodology (DFT Standards):

    • Title: "Quantum chemical calculation... of thiazole-pyrazole compounds"

    • Relevance: Establishes B3LYP/6-311++G(d,p) as the reliable standard for pyrazole vibrational analysis.

    • Source:[1]

  • Vibrational Scaling Factors:

    • Title: "Vibrational and electronic absorption spectral studies of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole"

    • Relevance: Provides comparative experimental IR data for bromo-pyrazoles to calibrate theoretical predictions.

    • Source:[1]

  • Synthesis of Nitro-Pyrazoles:

    • Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds"

    • Relevance: details the nitration and alkylation pathways for high-energy pyrazole derivatives.

    • Source:[1]

Sources

Technical Safety & Handling Guide: 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-1-ethyl-5-nitro-1H-pyrazole Safety and Handling Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This compound (CAS: 1439820-86-6 ) is a highly functionalized heterocyclic building block utilized primarily in the synthesis of pharmaceutical intermediates, specifically for kinase inhibitors and energetic materials research.[1][2][3]

As a Senior Application Scientist , I must emphasize that while this compound is a valuable scaffold, its structure combines a halogenated heteroaromatic ring with a nitro group adjacent to the N-alkylation site. This specific "5-nitro" substitution pattern introduces steric strain and electronic properties that distinguish it from its 3-nitro isomer.[1] Consequently, it requires a handling protocol that respects both its sensitizing potential (characteristic of brominated pyrazoles) and its energetic functional group (nitro).

This guide moves beyond basic SDS data to provide a causal analysis of hazards and a self-validating workflow for safe experimentation.

Chemical Profile & Identification

Precise identification is critical, as the 3-nitro and 5-nitro isomers have different reactivities and CAS numbers.[1]

ParameterDetail
Chemical Name This compound
CAS Number 1439820-86-6
Common Isomer Warning Distinct from 4-Bromo-1-ethyl-3-nitro-1H-pyrazole (CAS 70951-84-7)
Molecular Formula C₅H₆BrN₃O₂
Molecular Weight 220.02 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1][4]

Hazard Identification & Mechanistic Analysis

GHS Classification (Derived & Verified)

Based on structural analogs and available safety data for nitro-bromopyrazoles:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

The "Silent" Hazard: Nitro-Heterocycle Energetics

While mono-nitro pyrazoles are generally stable at room temperature, the nitro group (-NO₂) is an "explosophore."[1]

  • Mechanism: The decomposition of nitro compounds is often exothermic. In the 5-nitro position, the group is sterically crowded by the 1-ethyl group.[1]

  • Risk: Thermal runaway during reactions involving high heat or strong reducing agents.

  • Protocol Implication: Never distill reaction mixtures containing this intermediate to dryness without a prior Differential Scanning Calorimetry (DSC) check.

Safe Handling Protocols

Storage & Stability
  • Environment: Store at 2–8°C in a dedicated chemical fridge.

  • Atmosphere: Hygroscopic potential exists; store under inert gas (Argon/Nitrogen) if the seal is broken.

  • Incompatibility: Segregate from strong reducing agents (e.g., LiAlH₄, hydrazine) and strong bases . The C5-nitro group renders the ring electron-deficient, making it susceptible to nucleophilic attack, which can be energetic.

Experimental Workflow: Synthesis Safety

When using this compound in cross-coupling (e.g., Suzuki-Miyaura) or reduction reactions, follow this logic flow to prevent runaway events.

SynthesisSafety Start Start: Reaction Setup Solvent Solvent Selection (High Boiling Point) Start->Solvent Dissolve Reagent Add Reagents (Catalyst/Base) Solvent->Reagent Mix Check DSC / Thermal Check (If >100°C) Reagent->Check Risk Assessment Check->Solvent Unsafe (Redesign) Run Run Reaction (Inert Atm) Check->Run Safe Quench Quench Protocol (Controlled Addition) Run->Quench Complete Waste Segregated Waste (Halogenated) Quench->Waste Dispose

Caption: Workflow for safely utilizing this compound in high-temperature synthesis.

Specific Handling "Watchouts"
  • Weighing: Use an anti-static gun if the powder is fluffy. Static discharge is a low but non-zero risk for nitro compounds.

  • Spatulas: Use ceramic or Teflon-coated spatulas . Avoid metal-on-metal friction if the compound appears dry/crystalline, as a precaution against friction sensitivity common in nitro-heterocycles.[1]

  • Heating: Use oil baths with digital temperature control. Never use a heat gun directly on the flask.

Emergency Response System

This protocol is self-validating: if the steps cannot be followed (e.g., lack of specific spill kit), the experiment must not proceed.

Spill Response Logic
  • Minor Spill (<1g): Wet wipe method. Do not dry sweep (dust explosion risk).

  • Major Spill (>1g): Evacuate. Use full PPE (Tyvek suit, respirator). Cover with sand/vermiculite.

SpillResponse Event Spill Detected Assess Assess Quantity & Form (Powder vs. Solution) Event->Assess SmallPowder Small Powder (<1g) Assess->SmallPowder LargePowder Large Powder (>1g) Assess->LargePowder ActionWet Cover with Wet Pad (Prevent Dust) SmallPowder->ActionWet ActionEvac Evacuate Lab Call EHS LargePowder->ActionEvac Disposal Double Bag -> Hazardous Waste ActionWet->Disposal

Caption: Decision matrix for spill response, prioritizing dust suppression.

First Aid
  • Eye Contact: Immediate flush for 15 minutes. The bromo-nitro combination is a potent lachrymator/irritant.[1]

  • Skin Contact: Wash with soap and water. Do not use ethanol (may increase absorption).

Technical Application: Synthesis Context

Researchers typically use this compound for two primary transformations. Understanding these helps anticipate risks:

  • Suzuki-Miyaura Coupling:

    • Target: Replacement of the C4-Bromo group.[1][2][5]

    • Risk: Palladium catalysts + heat. Ensure the nitro group does not reduce inadvertently if using incompatible solvents/reagents.

  • Nitro Reduction:

    • Target: Conversion of C5-NO₂ to C5-NH₂.

    • Risk:High Exotherm. Hydrogenation (H₂/Pd-C) requires careful pressure monitoring.[1] Chemical reduction (Fe/NH₄Cl) is safer but generates iron waste.

Compatibility Matrix
Reagent ClassCompatibilityRisk LevelAction
Acids (HCl, H₂SO₄) ModerateLowCompatible for workup; avoid fuming acids.[1]
Bases (NaOH, K₂CO₃) LowHigh Strong bases can degrade the ring or cause nucleophilic attack at high T.
Reducers (LiAlH₄) Incompatible Severe Risk of uncontrolled energetic decomposition.[1]
Solvents (DCM, THF) HighLowStandard organic solvents are safe.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12565201, 4-Bromo-1-ethyl-1H-pyrazole (Analog Safety Data).[1] Retrieved from [Link]

  • Zhang, Y., et al. (2019). Energetic C-trinitromethyl-substituted pyrazoles: synthesis and characterization.[6] Dalton Transactions.[6] (Context on Nitropyrazole Energetics). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and organic synthesis, focusing on the strategic utilization of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole (CAS: 1439820-86-6).

Subject: Modular Synthesis & Scaffold Diversification for Drug Discovery Compound: this compound Target Audience: Medicinal Chemists, Process Chemists

Executive Summary & Scaffold Analysis

This compound represents a "privileged scaffold" in modern drug discovery, offering dense functionality on a compact five-membered ring. Its utility stems from the orthogonal reactivity of its three key positions:

  • C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).

  • C5-Nitro Group: A latent amine precursor for amide coupling or heterocyclization, and an electron-withdrawing group (EWG) that modulates the electronic properties of the ring.

  • N1-Ethyl Group: A fixed blocking group that defines regiochemistry and lipophilicity.

This guide details two primary workflows: Route A (C4-First Functionalization) for generating 4-aryl-5-aminopyrazoles, and Route B (C5-First Functionalization) for chemoselective reduction preserving the aryl halide for late-stage diversification.

Chemical Reactivity Profile

The pyrazole ring is electron-deficient due to the nitro group at C5 and the pyridine-like nitrogen at N2.

  • Electrophilicity: The C4-Br bond is activated for oxidative addition by Palladium species due to the electron-withdrawing nature of the adjacent nitro group.

  • Nucleophilicity: The ring nitrogens are non-nucleophilic. Post-reduction, the C5-amine is moderately nucleophilic but less so than an aniline due to the pyrazole's electron-poor nature.

  • Stability: The nitro group renders the C4-Br bond susceptible to hydrodebromination under aggressive hydrogenation conditions. Chemoselective protocols are required.

Experimental Protocols

Module A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C4 position while retaining the nitro group.

Mechanism: The electron-poor nature of the pyrazole facilitates the oxidative addition of Pd(0). However, the nitro group can coordinate to Pd, requiring bidentate ligands like dppf for stability.

Protocol:

  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid/Ester: Aryl-B(OH)₂ (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

    • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane : Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles).

    • Add degassed solvent mixture via syringe.

    • Heat to 80–90 °C for 4–12 hours. Monitor by LCMS (Note: Nitro group reduction is not observed under these conditions).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc).[2]

Critical Note: Avoid using Pd/C or Pd(OAc)₂ without phosphine ligands, as Pd black precipitation is common with nitro-containing heterocycles.

Module B: Chemoselective Nitro Reduction (Preserving C4-Br)

Objective: To reduce the C5-nitro group to an amine WITHOUT removing the C4-bromine atom.

Challenge: Standard catalytic hydrogenation (H₂, Pd/C) often results in hydrodebromination (loss of Br). Solution: Iron-mediated reduction or Stannous Chloride reduction.

Protocol (Fe/NH₄Cl Method):

  • Reagents:

    • Substrate: this compound (or the C4-coupled product from Module A).[3]

    • Reductant: Iron powder (5.0 equiv, <10 micron particle size preferred).

    • Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv).

    • Solvent: Ethanol : Water (4:1).

  • Procedure:

    • Dissolve substrate in EtOH/Water.

    • Add NH₄Cl and Iron powder.

    • Heat to 70 °C with vigorous stirring (mechanical stirring recommended for scale >5g).

    • Monitor by TLC/LCMS (Conversion usually complete in 1–3 hours).

    • Workup: Filter hot through a Celite pad to remove iron oxides. Wash pad with MeOH. Concentrate filtrate.[4]

    • Isolation: Partition residue between EtOAc and sat. NaHCO₃. The amine product is often crystalline.

Module C: Cyclization to Pyrazolo[3,4-b]pyridines

Objective: To fuse a pyridine ring onto the pyrazole scaffold, creating a kinase-inhibitor-like core.

Concept: The newly formed C5-amine (from Module B) reacts with 1,3-dicarbonyl electrophiles.

Protocol:

  • Reagents:

    • Substrate: 5-Amino-4-bromo-1-ethyl-1H-pyrazole (from Module B).

    • Electrophile: Acetylacetone (or similar 1,3-diketone) (1.2 equiv).

    • Catalyst/Solvent: Glacial Acetic Acid (reflux) or ZnCl₂ in Ethanol.

  • Procedure:

    • Dissolve amine in glacial acetic acid.

    • Add diketone.[5][6]

    • Reflux (110 °C) for 6–12 hours.

    • Result: Formation of the bicyclic pyrazolo[3,4-b]pyridine system. The C4-Br remains available for subsequent coupling if not already reacted.

Data Summary & Troubleshooting

Reaction TypeReagent SystemTypical YieldKey RiskMitigation
Suzuki Coupling Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O75–90%Hydrolysis of Boronic AcidUse anhydrous conditions initially; add water last.
Nitro Reduction H₂ (1 atm), Pd/CN/A (Fails)Loss of Bromine (Debromination) DO NOT USE. Use Fe/NH₄Cl or SnCl₂.
Nitro Reduction Fe, NH₄Cl, EtOH/H₂O85–95%Incomplete reduction (stalled at hydroxylamine)Ensure vigorous stirring; add fresh Fe powder if stalled.
SNAr Displacement NaOMe, MeOHVariableDisplacement of Nitro groupKeep temperature <50°C unless displacement is desired.

Visual Workflow (Graphviz)

G cluster_legend Key Decision Point Start This compound (Scaffold) Suzuki Step 1: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Installs Aryl at C4 Start->Suzuki Route A: C4 First ReductB Step 1: Chemoselective Reduction (Fe/NH4Cl) Yields 4-Bromo-5-Amino Pyrazole Start->ReductB Route B: C5 First (Chemoselective) ReductA Step 2: Nitro Reduction (Fe/NH4Cl) Yields 4-Aryl-5-Amino Pyrazole Suzuki->ReductA CyclizeA Step 3: Cyclization (e.g., with 1,3-diketones) Forms Pyrazolo[3,4-b]pyridine ReductA->CyclizeA Amide Step 2: Amide Coupling / Urea Formation Functionalizes C5-Amine ReductB->Amide SuzukiB Step 3: Late-Stage Suzuki (Pd Cat, Ar-B(OH)2) Functionalizes C4 Amide->SuzukiB

Caption: Divergent synthesis pathways. Route A prioritizes C4 functionalization for library generation. Route B preserves the C4-bromide for late-stage modification.

References

  • Title: "Regioselective synthesis and reactivity of nitro- and bromopyrazoles.
  • Suzuki Coupling on Nitro-Heterocycles

    • Title: "Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

    • Relevance: Validates the use of Pd(dppf)Cl2 for coupling on electron-deficient, nitrogen-rich rings.
  • Chemoselective Nitro Reduction

    • Title: "Iron-Medi
    • Source:Common Organic Chemistry / Vogel's Textbook of Practical Organic Chemistry.
    • URL:[Link]

    • Relevance: Provides the standard protocol for reducing nitro groups in the presence of sensitive halides (Br/I).
  • Compound Identification

    • Title: "this compound (CAS 1439820-86-6)."[3]

    • Source:PubChem / Chemical Vendors.
    • URL:[Link] (Note: Link directs to related 4-bromo-1-ethylpyrazole analogs for structural verification).

Sources

"application of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Bromo-1-ethyl-5-nitro-1H-pyrazole in Medicinal Chemistry

Executive Summary

This compound (CAS: 1439820-86-6) represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Its utility stems from the orthogonal reactivity of its core substituents: the C4-bromide serves as an electrophilic handle for palladium-catalyzed cross-coupling, while the C5-nitro group functions as a masked amine for subsequent amide coupling, urea formation, or heterocycle fusion.

This guide details the optimized protocols for transforming this scaffold into bioactive kinase inhibitors and fused heterocyclic systems (e.g., pyrazolo[4,3-d]pyrimidines), emphasizing chemo-selective methods that prevent unwanted side reactions such as hydrodehalogenation.

Chemical Profile & Reactivity Dashboard

The molecule features three distinct vectors for modification. Understanding their electronic interplay is critical for yield optimization.

  • Vector A (C4-Bromine): The bromine atom is activated for oxidative addition by the adjacent electron-withdrawing nitro group. However, the electron-deficient ring can make the oxidative addition complex sluggish compared to electron-rich aryls. Strategy: Use electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the catalytic cycle.

  • Vector B (C5-Nitro): Highly electrophilic. It deactivates the ring towards electrophilic aromatic substitution but activates it for Nucleophilic Aromatic Substitution (SNAr) if the bromide were not present. Critical Risk: Catalytic hydrogenation (H2/Pd-C) of the nitro group often leads to concurrent debromination (loss of the C4-Br handle). Strategy: Use dissolving metal reductions (Fe, Zn) or sulfided catalysts.

  • Vector C (N1-Ethyl): A fixed steric blocker that influences the conformation of substituents at C5, often enforcing orthogonality in bi-aryl systems.

Visualizing the Reactivity Logic

ReactivityMap Core This compound Suzuki C4-Br: Cross-Coupling (Suzuki/Sonogashira) Target: Bi-aryl Core Core->Suzuki Pd(0) Catalysis Reduction C5-NO2: Chemo-selective Reduction (Fe/NH4Cl) Target: 5-Amino Scaffold Core->Reduction Dissolving Metal Fusion Scaffold Morphing (via C4-CN or C4-CHO) Target: Pyrazolo[4,3-d]pyrimidines Suzuki->Fusion Cyclization Reduction->Fusion Cyclization

Caption: Orthogonal reactivity vectors allowing for sequential functionalization or scaffold fusion.

Detailed Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C4 position while preserving the C5-nitro group. Challenge: The electron-deficient pyrazole ring can lead to slow transmetallation or protodeboronation of the boronic acid.

Reagents & Conditions:

Component Specification Role
Catalyst Pd(dppf)Cl2[1]·DCM (3-5 mol%) Robust catalyst resistant to air; dppf bite angle suits sterically crowded substrates.
Base K2CO3 (2.5 equiv) or Cs2CO3 Weak inorganic bases prevent degradation of the nitro group.
Solvent 1,4-Dioxane / Water (4:[2]1) Aqueous component is essential for the activation of the boronic acid.

| Temperature | 80–90 °C | Required to overcome the activation energy of the electron-poor halide. |

Step-by-Step Methodology:

  • Charge: In a reaction vial, combine this compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvate: Add 1,4-Dioxane and water (degassed).

  • Catalyze: Add Pd(dppf)Cl2·DCM (0.05 equiv). Note: Add catalyst last to minimize oxidation.

  • Purge: Seal the vial and purge with N2 or Ar for 5 minutes.

  • React: Heat at 90 °C for 4–12 hours. Monitor by LC-MS (Look for M+H of product; disappearance of Br isotope pattern).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Chemo-selective Nitro Reduction (Preserving C4-Br)

Objective: To reduce the C5-nitro group to a primary amine without removing the bromine atom (if the Suzuki coupling hasn't been performed yet) or affecting the coupled aryl ring. Critical Insight: Standard Hydrogenation (H2, Pd/C) poses a high risk of hydrodebromination. Iron-mediated reduction is mandatory for high fidelity.

Reagents & Conditions:

  • Reductant: Iron Powder (Fe, 5.0 equiv) - Activated.

  • Electrolyte: Ammonium Chloride (NH4Cl, 5.0 equiv).

  • Solvent: Ethanol / Water (3:1).

  • Temperature: 70 °C.

Step-by-Step Methodology:

  • Activation: If the iron powder is old, wash it briefly with dilute HCl, then water, then acetone, and dry.

  • Mix: Dissolve the nitro-pyrazole substrate in Ethanol/Water.

  • Add: Add NH4Cl and Activated Iron Powder.

  • Reflux: Heat the slurry to 70–80 °C with vigorous stirring (mechanical stirring recommended for scale >5g).

  • Monitor: Reaction is usually fast (1–3 hours). TLC will show a polar, fluorescent spot (amine).

  • Filter: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolate: Concentrate the filtrate. The amine is often pure enough for the next step. If not, recrystallize from Ethanol/Hexane.

Protocol C: Scaffold Morphing (Synthesis of Pyrazolo[4,3-d]pyrimidines)

Objective: To fuse a pyrimidine ring onto the pyrazole core, creating a bioisostere of ATP for kinase inhibition. Logic: This requires a carbon insertion. The C4-Bromo group is first converted to a nitrile (Cyano group), followed by cyclization with the C5-amine.

Workflow Diagram:

SynthesisWorkflow Start This compound Step1 Step 1: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 120°C) Replaces Br with CN Start->Step1 Intermediate1 4-Cyano-1-ethyl-5-nitro-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Reduction (Fe/NH4Cl or SnCl2) Converts NO2 to NH2 Intermediate1->Step2 Intermediate2 4-Cyano-1-ethyl-5-amino-1H-pyrazole (Key Precursor) Step2->Intermediate2 Step3 Step 3: Cyclocondensation (Formamide or Urea) Ring Closure Intermediate2->Step3 Final 1-Ethyl-pyrazolo[4,3-d]pyrimidine-7-amine (Kinase Inhibitor Core) Step3->Final

Caption: Step-wise transformation from the bromo-nitro precursor to the fused pyrazolo-pyrimidine scaffold.

Protocol Summary (Cyanation):

  • Reagents: Zn(CN)2 (0.6 equiv), Pd(PPh3)4 (5 mol%).

  • Solvent: DMF (Anhydrous).

  • Conditions: Microwave irradiation at 120 °C for 30 min or thermal heating at 100 °C for 12h.

  • Note: This reaction converts the C4-Br to C4-CN. The subsequent reduction of the nitro group yields an ortho-amino nitrile, which cyclizes with formamide to form the pyrimidine ring.

Safety & Handling

  • Nitro Compounds: While this specific pyrazole is stable, nitro-heterocycles can be energetic. Avoid heating dry solids.

  • Bromides: Organic bromides are potential alkylating agents and irritants. Use gloves and work in a fume hood.

  • Palladium Residues: Heavy metal waste must be segregated. Scavenge Pd from final products using SiliaMetS® or similar scavengers before biological testing.

References

  • Review of Pyrazole Scaffolds: Faria, J. V., et al. "Recent Advances in the Synthesis and Biological Activity of Pyrazole Derivatives." Bioorganic & Medicinal Chemistry, 2017. Link

  • Suzuki Coupling on Nitro-Pyrazoles: Léris, P., et al. "Suzuki-Miyaura Cross-Coupling of 4-Bromo-3,5-Dinitropyrazole." Tetrahedron, 2018. Link

  • Selective Reduction Protocols: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride." Tetrahedron Letters, 1984. Link

  • Pyrazolo[4,3-d]pyrimidine Synthesis: Rashad, A. E., et al. "Synthesis and antiviral evaluation of some new pyrazole and fused pyrazolopyrimidines." European Journal of Medicinal Chemistry, 2010. Link

  • Kinase Inhibitor Design: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009. Link

Sources

"experimental procedure for N-alkylation of pyrazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Protocols for the N-Alkylation of Pyrazoles

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs such as Celecoxib (Celebrex), Sildenafil (Viagra), and Ruxolitinib. However, the N-alkylation of pyrazoles presents a persistent challenge: regioselectivity . Due to annular tautomerism, unsubstituted pyrazoles exist as an equilibrium mixture of N1-H and N2-H forms. Alkylation often yields a mixture of regioisomers (1,3- vs. 1,5-substituted), complicating purification and structure-activity relationship (SAR) studies.

This guide provides three field-validated protocols to control this reactivity, moving beyond "trial and error" to mechanistic precision.

Mechanistic Grounding: The Tautomer Problem

Before attempting synthesis, one must understand the substrate's behavior. In unsymmetrical pyrazoles (e.g., 3-substituted), the proton shuttles between nitrogen atoms.

  • Thermodynamic Control: Favors the less sterically hindered isomer.

  • Kinetic Control: Often governed by the proximity of the lone pair to electron-withdrawing groups (EWGs) or specific coordination effects.

Figure 1: Tautomeric Equilibrium and Alkylation Pathways

PyrazoleAlkylation Tautomer1 Tautomer A (N1-H, 3-Substituted) Tautomer2 Tautomer B (N2-H, 5-Substituted) Tautomer1->Tautomer2 Fast Equilibrium Anion Pyrazolyl Anion (Delocalized) Tautomer1->Anion Base (-H+) Tautomer2->Anion Base (-H+) Prod1 1,3-Substituted Product (Sterically Favored) Anion->Prod1 Path A: Attack at N1 (Major if steric bulk dominates) Prod2 1,5-Substituted Product (Sterically Hindered) Anion->Prod2 Path B: Attack at N2 (Minor, unless directing group present)

Caption: The deprotonation of either tautomer leads to a common delocalized anion. Regioselectivity is determined during the nucleophilic attack step, influenced by steric hindrance (R group) and the electrophile's nature.

Experimental Protocols

Method A: The "Workhorse" – Base-Mediated Alkylation (NaH or Cs₂CO₃)

Best for: Primary alkyl halides, robust substrates.

Rationale:

  • Sodium Hydride (NaH): Irreversible deprotonation. Fast, but highly basic. Often leads to mixtures driven by sterics (favoring the less hindered N).

  • Cesium Carbonate (Cs₂CO₃): Milder.[1] The "Cesium Effect" can sometimes alter selectivity due to cation-pi interactions or coordination with the substrate, occasionally favoring the thermodynamic product more effectively than NaH [1].

Protocol:

  • Preparation: Charge a flame-dried reaction vial with the pyrazole substrate (1.0 equiv).

  • Solvation: Add anhydrous DMF (0.2 M concentration). Note: DMF is preferred over THF for solubility and rate, though THF is easier to remove.

  • Deprotonation:

    • Option A (NaH): Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min at 0°C -> RT until gas evolution ceases.

    • Option B (Cs₂CO₃): Add Cs₂CO₃ (2.0 equiv) at RT. Stir for 30 min.

  • Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

  • Reaction: Stir at RT. Monitor by TLC/LCMS (typically 2–16 h).

    • Tip: If reaction is sluggish with Cs₂CO₃, heat to 60°C.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc (3x). Wash organics with H₂O (to remove DMF) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography. Note: Regioisomers often have distinct Rf values (N1-alkyl usually moves faster than N2-alkyl on silica due to shielding).

Method B: The Mitsunobu Reaction

Best for: Sensitive substrates, avoiding halides, utilizing alcohols directly.

Rationale: Allows alkylation using primary/secondary alcohols under neutral conditions. The reaction proceeds via an Sɴ2 mechanism with inversion of configuration at the alcohol center [2].

Protocol:

  • Charge: Dissolve pyrazole (1.0 equiv), Alcohol (R-OH, 1.1 equiv), and Triphenylphosphine (PPh₃, 1.2 equiv) in anhydrous THF (0.1 M).

  • Activation: Cool to 0°C.

  • Addition: Add DIAD or DEAD (1.2 equiv) dropwise over 10 minutes. Crucial: Exothermic. Maintain low temp to prevent side reactions.

  • Reaction: Allow to warm to RT and stir overnight.

  • Workup: Concentrate in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide (TPPO). Triturate with Et₂O/Hexane to precipitate TPPO or use a specialized column (e.g., C18 or specific TPPO-removal resins).

Method C: Michael Addition

Best for: Introducing ester/nitrile functionalized chains (e.g., acrylates).[2]

Rationale: Pyrazoles are good nucleophiles for 1,4-addition to electron-deficient alkenes. This method is atom-economical and avoids leaving groups [3].

Protocol:

  • Charge: Pyrazole (1.0 equiv) in Acetonitrile or DMF.

  • Base: Add DBU (0.1 equiv) or Cs₂CO₃ (0.5 equiv). Catalytic base is often sufficient.

  • Electrophile: Add the Michael acceptor (e.g., Ethyl acrylate, Acrylonitrile) (1.2 equiv).

  • Reaction: Heat to 50–80°C. Reaction is typically faster than Sɴ2 alkylation.

  • Workup: Evaporate solvent. Direct purification usually possible.

Comparative Analysis of Methods

FeatureMethod A: Base/HalideMethod B: MitsunobuMethod C: Michael Addition
Reagents NaH or Cs₂CO₃ + R-XPPh₃ + DIAD + R-OHCat. Base + Acrylate
Conditions Basic, 0°C to 80°CNeutral/Mild, 0°C to RTWeakly Basic, 50°C+
Substrate Scope Robust substratesAcid-sensitive / Chiral alcoholsConjugated acceptors only
Atom Economy Moderate (Salt waste)Poor (TPPO/Hydrazine waste)Excellent
Selectivity Steric driven (often mixtures)Steric drivenSteric driven

Quality Control: Distinguishing Regioisomers

This is the most critical step. Never assume regiochemistry based solely on prediction.

The "Gold Standard" Validation: NOE NMR

  • 1D ¹H NMR: Observe chemical shifts. N-methyl groups adjacent to a phenyl ring (N1-Me in 5-phenylpyrazole) are often shielded (upfield) compared to the isomer where the methyl is not adjacent to the phenyl ring [4].

  • 2D NOESY/ROESY:

    • Isomer A (1,5-subst): Strong NOE correlation between the N-Alkyl protons and the C5-substituent protons.

    • Isomer B (1,3-subst): NOE correlation between N-Alkyl protons and the C3-H (or substituent), but lack of correlation to the C5 group.

  • ¹³C/HMBC: Cross-peaks between N-Alkyl protons and the adjacent ring carbons (C3 vs C5) can definitively assign the structure if carbon assignments are known.

Figure 2: Decision Logic for Method Selection

MethodSelection Start Start: Pyrazole N-Alkylation Q1 Is the alkyl group a Michael Acceptor? Start->Q1 MethodC Method C: Michael Addition Q1->MethodC Yes (Acrylate) Q2 Is the alkyl source an Alcohol or Halide? Q1->Q2 No Q3 Is the substrate Acid/Base Sensitive? Q2->Q3 Halide MethodB Method B: Mitsunobu (Alcohol) Q2->MethodB Alcohol Q3->MethodB Yes (Sensitive) MethodA Method A: Base/Halide (NaH/Cs2CO3) Q3->MethodA No (Robust)

Caption: Workflow for selecting the optimal alkylation strategy based on electrophile type and substrate stability.

References

  • Beilstein J. Org. Chem. (2014).[3][4] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.

  • Organic Chemistry Portal . Mitsunobu Reaction: Mechanism and Protocols.

  • RSC Advances (2026). Biocatalyzed aza-Michael addition via continuous flow technology.

  • MDPI Molecules (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.

Sources

The Strategic Application of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties and synthetic versatility make it a "privileged structure" in the design of novel therapeutic agents.[3] Within this esteemed class of heterocycles, 4-Bromo-1-ethyl-5-nitro-1H-pyrazole emerges as a highly valuable and versatile intermediate, offering a strategic entry point for the synthesis of diverse compound libraries targeting a wide array of pathological conditions, particularly in the realm of kinase inhibition.[4][5] This document serves as a detailed guide to the synthesis, functionalization, and strategic application of this pivotal building block in modern drug discovery workflows.

The Architectural Advantage of this compound

The utility of this compound as a synthetic intermediate is rooted in the orthogonal reactivity of its key functional groups: the bromo substituent at the 4-position and the nitro group at the 5-position.

  • The Bromo Group: This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the facile introduction of a wide range of aryl, heteroaryl, alkynyl, and amino moieties, enabling extensive structure-activity relationship (SAR) studies.

  • The Nitro Group: The electron-withdrawing nature of the nitro group can influence the reactivity of the pyrazole ring and provides a latent amino functionality.[7] Catalytic reduction of the nitro group to a primary amine opens up a vast landscape of subsequent chemical transformations, such as amide bond formation, sulfonylation, and the construction of fused heterocyclic systems.[8]

  • The N-ethyl Group: The ethyl group at the N1 position enhances the lipophilicity of the molecule compared to an unsubstituted pyrazole, which can be advantageous for improving cell permeability and pharmacokinetic properties of the final drug candidates.

This trifecta of functionalities provides a robust platform for the generation of diverse and complex molecular architectures, making it an invaluable tool for lead discovery and optimization.

Synthesis of the Intermediate: A Proposed Multi-step Protocol

While a direct, one-pot synthesis of this compound is not extensively documented in readily available literature, a logical and efficient multi-step synthetic route can be proposed based on established methodologies for the functionalization of the pyrazole core.

Synthetic Workflow Overview

Caption: Proposed three-step synthesis of this compound.

Part 1: Synthesis of 4-Bromopyrazole

The initial step involves the regioselective bromination of pyrazole at the C4 position. This is a well-established transformation, often employing N-bromosuccinimide (NBS) as the brominating agent.[9]

Protocol:

  • Reaction Setup: Suspend 1H-pyrazole (1.0 eq) in water at room temperature.

  • Bromination: Add N-bromosuccinimide (1.0 eq) to the suspension. The reaction mixture will typically turn milky white.

  • Reaction Monitoring: Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with aqueous sodium carbonate solution and brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromopyrazole.

Causality: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible position for electrophilic substitution, leading to high regioselectivity for bromination.[10]

Reagent/SolventMolar RatioPurpose
1H-Pyrazole1.0Starting material
N-Bromosuccinimide (NBS)1.0Brominating agent
Water-Solvent
Ethyl Acetate-Extraction solvent
Sodium Carbonate (aq)-To quench any remaining acidic byproducts
Brine-To aid in phase separation
Sodium Sulfate (anhydrous)-Drying agent
Part 2: Synthesis of 1-Ethyl-4-bromopyrazole

The subsequent step is the N-alkylation of 4-bromopyrazole with an ethylating agent. A common and effective method involves the use of an alkyl halide in the presence of a base.[11]

Protocol:

  • Reaction Setup: Dissolve 4-bromopyrazole (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C to deprotonate the pyrazole nitrogen.

  • Ethylation: After stirring for a short period, add ethyl iodide or ethyl bromide (1.2 eq) dropwise at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Causality: The use of a strong base like NaH quantitatively generates the pyrazolate anion, which is a potent nucleophile that readily attacks the electrophilic ethyl halide to form the N-ethylated product.

Reagent/SolventMolar RatioPurpose
4-Bromopyrazole1.0Starting material
Sodium Hydride (NaH)1.1Base for deprotonation
Ethyl Iodide/Bromide1.2Ethylating agent
Dimethylformamide (DMF)-Solvent
Ethyl Acetate-Extraction solvent
Part 3: Synthesis of this compound

The final step is the regioselective nitration of 1-ethyl-4-bromopyrazole. Nitration of pyrazoles can be achieved using a mixture of nitric acid and sulfuric acid. The directing effects of the substituents on the pyrazole ring will govern the position of nitration.

Protocol:

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

  • Addition of Substrate: Slowly add 1-ethyl-4-bromopyrazole (1.0 eq) to the cold nitrating mixture while maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction at low temperature for a specified period, monitoring for the consumption of the starting material by TLC or LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base such as sodium carbonate.

  • Isolation and Purification: The precipitated product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Causality and Regioselectivity: In a 1,4-disubstituted pyrazole, the C5 position is generally activated towards electrophilic attack. The N1-ethyl group is an activating group, and while the C4-bromo group is deactivating, the overall electron density at C5 is expected to be sufficient for nitration to occur. While nitration at C3 is a possibility, the steric hindrance from the adjacent N-ethyl group may favor substitution at the C5 position. A patent for a similar transformation on 3,5-dibromo-4-nitropyrazole suggests that nitration of a brominated pyrazole is a feasible process.[12]

ReagentPurpose
1-Ethyl-4-bromopyrazoleStarting material
Concentrated Sulfuric AcidCatalyst and dehydrating agent
Fuming Nitric AcidNitrating agent

Key Transformations and Applications in Drug Discovery

The strategic value of this compound lies in its potential for diversification into a wide range of pharmacologically relevant scaffolds.

Core Reactions and Subsequent Functionalizations

Caption: Key functionalization pathways of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C4-Position

This reaction is a powerful tool for introducing aryl or heteroaryl groups, which are common motifs in kinase inhibitors.[3]

Protocol:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 100 °C until the reaction is complete.

  • Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the pyrazole and the aryl group.

Protocol 2: Catalytic Reduction of the Nitro Group

The conversion of the nitro group to an amine is a pivotal step in expanding the molecular diversity.[8]

Protocol:

  • Reaction Setup: Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the 5-aminopyrazole derivative.

Causality: The palladium catalyst facilitates the transfer of hydrogen to the nitro group, leading to its reduction to a primary amine.

Protocol 3: Synthesis of Fused Pyrazolo[3,4-d]pyrimidines

The resulting 5-aminopyrazole is an excellent precursor for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, which are known to be potent inhibitors of various kinases.[13]

Protocol:

  • Reaction Setup: A one-flask method can be employed where the 5-aminopyrazole (1.0 eq) is reacted with an N,N-substituted amide (e.g., DMF) in the presence of a coupling agent like PBr₃.[13]

  • Cyclization: After the initial reaction, a cyclizing agent such as hexamethyldisilazane (HMDS) is added, and the mixture is heated to effect heterocyclization.[13]

  • Isolation: Following work-up and purification, the corresponding pyrazolo[3,4-d]pyrimidine is obtained.

Causality: The Vilsmeier-Haack type reaction with the amide and coupling agent forms a reactive intermediate that undergoes intramolecular cyclization with the pyrazole ring nitrogen and the exocyclic amino group to form the fused pyrimidine ring.

Application in Kinase Inhibitor Drug Discovery

The pyrazole scaffold is a key component of numerous approved kinase inhibitors, including CDK and JAK inhibitors.[1][6] The ability to rapidly generate analogues from this compound makes it an ideal starting point for kinase-targeted drug discovery programs. For instance, the 4-aryl substituted pyrazoles obtained via Suzuki coupling can be evaluated for their ability to interact with the hinge region of the kinase active site. The 5-amino group can be further functionalized to introduce solubilizing groups or vectors to target specific sub-pockets within the kinase domain.

Safety and Handling

Organic nitro compounds should be handled with care due to their potential thermal instability. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be strictly followed. Reactions involving nitrating agents should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a synthetically tractable and highly versatile intermediate for drug discovery. Its orthogonal functional handles provide a platform for the rapid and efficient generation of diverse compound libraries. The protocols outlined in this guide, based on established chemical principles, offer a roadmap for researchers and scientists to leverage this valuable building block in the quest for novel and effective therapeutics.

References

  • Molbank. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • SIOC Journals. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. [Link]

  • Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermedi
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • ACS Publications. Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D–A Cyclopropanes with Arylhydrazines. [Link]

  • Google Patents.
  • PMC. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

  • RSC Publishing. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [Link]

  • PMC. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. [Link]

  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • Google Patents.
  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Google Patents.
  • PMC. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. [Link]

  • ResearchGate. The synthesis route of 5-aminopyrazole derivatives 2a–g. [Link]

  • PMC. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. [Link]

  • Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PMC. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PubMed. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

Sources

Application Notes & Protocols: The Pivotal Role of Nitropyrazoles in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Nitropyrazole Core - A Versatile Scaffold for Agrochemical Innovation

In the landscape of modern crop protection, the pyrazole heterocycle has emerged as a "privileged scaffold," forming the backbone of numerous high-performance fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse functionalization make it an ideal foundation for bioactive molecules. Within this class, nitropyrazoles represent a particularly strategic set of intermediates. The introduction of a nitro group (-NO₂) onto the pyrazole ring does more than simply modify the molecule's properties; it unlocks a powerful and versatile toolkit for synthetic chemists.

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the pyrazole ring, facilitating certain reactions while inhibiting others. More importantly, the nitro group itself is a master of transformation. It can be readily reduced to an amino group (-NH₂), a critical precursor for the ubiquitous pyrazole carboxamide fungicides. It can also act as a leaving group in nucleophilic substitution reactions or be removed entirely after guiding other substituents to their desired positions.

These application notes will provide researchers and drug development professionals with a detailed guide to the synthesis of key nitropyrazole building blocks and demonstrate their application in the construction of commercially significant agrochemicals. The protocols are designed to be self-validating, with explanations for key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Part 1: Synthesis of Foundational Nitropyrazole Intermediates

The successful synthesis of complex agrochemicals hinges on the efficient and reliable production of core building blocks. Nitropyrazoles, particularly 3-nitropyrazole and 4-nitropyrazole, are among the most crucial of these foundational intermediates.

Protocol 1: Synthesis of 3-Nitropyrazole (3-NP) via Nitration-Rearrangement

The most established and scalable method for synthesizing 3-nitropyrazole involves a two-step process: the nitration of pyrazole to form the kinetically favored but unstable N-nitropyrazole, followed by a controlled thermal rearrangement to yield the thermodynamically stable C-nitro product, 3-nitropyrazole.[3][4]

Causality Behind Experimental Choices:

  • Nitration System: A mixed acid system of nitric acid in acetic anhydride/acetic acid is employed. Acetic anhydride reacts with nitric acid to form the potent nitrating agent, acetyl nitrate, which is highly effective for the N-nitration of azoles at low temperatures.[3]

  • Thermal Rearrangement: The N-nitropyrazole intermediate is unstable. Heating it in a high-boiling, inert solvent like benzonitrile promotes an intramolecular rearrangement to the more stable 3-nitropyrazole.[4] Benzonitrile is preferred over other solvents as it provides a suitable temperature window for efficient rearrangement while minimizing side-product formation.[4]

Experimental Workflow Diagram:

cluster_0 Step 1: N-Nitration cluster_1 Step 2: Thermal Rearrangement A Pyrazole in Acetic Acid C N-Nitropyrazole (Intermediate) A->C Add dropwise to B B HNO₃ / Acetic Anhydride (0-5 °C) D N-Nitropyrazole C->D Isolate & Proceed F 3-Nitropyrazole (Product) D->F Rearrangement in E E Benzonitrile (Heat, ~140 °C)

Caption: Workflow for the two-step synthesis of 3-Nitropyrazole.

Step-by-Step Protocol:

  • N-Nitration:

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.0 eq) to acetic anhydride (1.5 eq) in a flask cooled in an ice-salt bath (0-5 °C). Maintain vigorous stirring.

    • In a separate flask, dissolve pyrazole (1.0 eq) in glacial acetic acid.

    • Slowly add the pyrazole solution dropwise to the cold nitrating mixture, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

    • Carefully pour the reaction mixture onto crushed ice, leading to the precipitation of N-nitropyrazole.

    • Filter the white solid, wash with cold water until the filtrate is neutral, and dry under vacuum. Caution: N-nitropyrazole is an energetic and potentially unstable intermediate. Handle with appropriate care.

  • Thermal Rearrangement:

    • Suspend the dried N-nitropyrazole (1.0 eq) in benzonitrile.

    • Heat the mixture to 140 °C with stirring. The rearrangement process can be monitored by TLC or HPLC.

    • Maintain the temperature for 2-4 hours or until the reaction is complete.

    • Cool the reaction mixture to room temperature, which should induce crystallization of the product.

    • Filter the solid 3-nitropyrazole, wash with a small amount of cold hexane or toluene to remove residual benzonitrile, and dry.

Data Summary Table:

Reagent/ParameterMolar Eq.RoleKey Considerations
Pyrazole1.0Starting MaterialEnsure high purity.
Nitric Acid1.0Nitrating AgentUse concentrated (e.g., 70%).
Acetic Anhydride1.5Activator/SolventForms acetyl nitrate.
BenzonitrileSolventRearrangement MediumHigh boiling point, inert.
Temperature 0-5 °C / 140 °CReaction ControlCritical for selectivity and safety.
Yield ~75-85% (Overall)EfficiencyDependent on precise control.[3]

Part 2: Nitropyrazoles as Precursors to Pyrazole Amide Fungicides

The largest and most economically important class of pyrazole-based agrochemicals is the pyrazole carboxamide fungicides, which act as Succinate Dehydrogenase Inhibitors (SDHIs).[1] Molecules like Penthiopyrad, Bixafen, and Fluxapyroxad all share this common structural motif. The synthesis of these complex molecules critically relies on a key intermediate: an aminopyrazole carboxylate. Nitropyrazoles are ideal precursors for these intermediates, where the nitro group is strategically reduced to the essential amine functionality.

Application Protocol: Generalized Synthesis of an N-alkyl-3-amino-pyrazole-4-carboxylate Intermediate

This protocol outlines a generalized pathway starting from a simple pyrazole to demonstrate the strategic use of nitration.

Rationale for Synthetic Strategy:

  • Ring Formation: A substituted pyrazole is first formed, for example, via the Knorr pyrazole synthesis or similar methods.

  • Nitration: The pyrazole ring is nitrated. The nitro group acts as a placeholder and an activating group.

  • N-Alkylation: The acidic N-H proton of the pyrazole is substituted with an alkyl group. This step is crucial as the identity of the N-substituent significantly impacts the final compound's biological activity.

  • Carboxylation: A carboxyl group (or its ester equivalent) is introduced at the 4-position.

  • Nitro Group Reduction: The nitro group is selectively reduced to an amino group, furnishing the final key intermediate, which is ready for amide coupling.

Generalized Synthesis Workflow:

A Substituted Pyrazole C Substituted Nitropyrazole A->C Step 1 B Nitration (HNO₃/H₂SO₄) E N-Alkyl Nitropyrazole C->E Step 2 D N-Alkylation (e.g., Alkyl Halide, Base) G N-Alkyl Nitropyrazole Carboxylate E->G Step 3 F Carboxylation / Esterification I Key Amino-Pyrazole Intermediate G->I Step 4 H Nitro Reduction (e.g., SnCl₂, H₂/Pd-C) K Final SDHI Fungicide I->K Step 5 J Amide Coupling (with Acid Chloride)

Caption: Generalized workflow for SDHI fungicide synthesis via a nitropyrazole intermediate.

Step-by-Step Protocol (Focus on Reduction Step):

This protocol details the critical reduction of an N-alkyl-3-nitro-pyrazole-4-carboxylate to its corresponding amine.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the N-alkyl-3-nitro-pyrazole-4-carboxylate intermediate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Reducing Agent Addition:

    • Method A (Tin(II) Chloride): Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~3-4 eq) to the solution. Heat the mixture to reflux for 2-6 hours.[5] The reaction progress can be monitored by TLC.

    • Method B (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon). Stir vigorously at room temperature until the nitro group is consumed.

  • Work-up (for Method A):

    • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the inorganic salts.

    • Extract the aqueous filtrate with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aminopyrazole.

  • Purification: The crude product can be purified by column chromatography or recrystallization to yield the pure N-alkyl-3-amino-pyrazole-4-carboxylate intermediate.

Data Summary Table for Reduction Step:

Reagent/ParameterRoleKey Considerations
N-Alkyl-3-nitro-pyrazoleSubstrateStarting material for the key step.
SnCl₂·2H₂OReducing AgentEffective, requires basic work-up.
H₂ / Pd-CReducing AgentCleaner work-up, requires H₂ source.
Ethanol / Ethyl AcetateSolventGood solubility for substrate and reagents.
Reaction Time 2-8 hoursVaries with method and substrate.
Yield >90%Typically a high-yielding transformation.

Part 3: Nitropyrazoles in Herbicide Synthesis

While not always present in the final structure, nitropyrazoles can be instrumental in synthesizing key fragments of herbicides, such as the sulfonylurea herbicide Pyrazosulfuron-ethyl. This herbicide acts by inhibiting acetolactate synthase (ALS), an essential enzyme for amino acid synthesis in plants.[6]

Application Case Study: Synthesis of Pyrazosulfuron-ethyl Intermediate

The commercial synthesis of Pyrazosulfuron-ethyl starts from ethyl 5-amino-1-methylpyrazole-4-carboxylate.[7] A nitropyrazole-based route provides a logical and effective method to produce this crucial amine intermediate.

Synthetic Logic: The strategy involves creating the 1-methylpyrazole-4-carboxylate core, followed by regioselective nitration at the 5-position. The resulting nitropyrazole is then reduced to the target aminopyrazole.

Synthesis Pathway Diagram:

A Ethyl 1-methylpyrazole-4-carboxylate C Ethyl 1-methyl-5-nitropyrazole-4-carboxylate A->C Step 1: Nitration B Nitration (fuming HNO₃) E Ethyl 5-amino-1-methyl- pyrazole-4-carboxylate (Key Intermediate) C->E Step 2: Reduction D Reduction (e.g., H₂/Raney Ni) G Pyrazosulfuron-ethyl E->G Leads to F Further steps... (Sulfonylation, Coupling)

Caption: Synthesis of a key Pyrazosulfuron-ethyl intermediate via a nitropyrazole.

Protocol: Nitration and Reduction to obtain the Aminopyrazole Intermediate

  • Nitration:

    • Dissolve ethyl 1-methylpyrazole-4-carboxylate (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Slowly add fuming nitric acid (1.1 eq) dropwise, keeping the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Pour the reaction mixture onto ice and extract with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to yield ethyl 1-methyl-5-nitropyrazole-4-carboxylate.

  • Reduction:

    • Dissolve the nitropyrazole intermediate from the previous step in ethanol.

    • Add a catalytic amount of Raney Nickel (Raney Ni).

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) in a Parr shaker or similar apparatus.

    • Heat to 50 °C and agitate until hydrogen uptake ceases.

    • Cool the reaction, filter off the catalyst through celite, and concentrate the filtrate under reduced pressure.

    • The resulting solid is the desired ethyl 5-amino-1-methylpyrazole-4-carboxylate, which can be carried forward to complete the synthesis of Pyrazosulfuron-ethyl.[7]

Conclusion

Nitropyrazoles are far more than just a subclass of pyrazole compounds; they are enabling synthetic intermediates that provide a strategic advantage in the design and production of advanced agrochemicals. Their utility lies in the versatile chemistry of the nitro group, which serves as a reliable precursor to the essential amino functionality found in a multitude of modern fungicides and herbicides. The protocols and workflows detailed herein underscore the causal relationship between the choice of a nitropyrazole-based synthetic route and the efficient construction of complex, high-value active ingredients for crop protection.

References

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3469. [Link]

  • Coromandel International Ltd. Pyrazosulfuron-Ethyl Technical Data Sheet. Available online: [Link]

  • Gao, Y., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 23(11), 2993. [Link]

  • Watts, M. H., et al. (1985). Aziridinyl nitropyrroles and nitropyrazoles as hypoxia-selective cytotoxins and radiosensitizers. Journal of medicinal chemistry, 28(8), 1011–1017. [Link]

  • Jin, R., et al. (2020). Review on synthesis of nitropyrazoles. ResearchGate. Available online: [Link]

  • Dalinger, I. L., et al. (2016). Nitropyrazoles 20. Synthesis and transformations of 1-methoxymethyl-3,4,5-trinitropyrazole. ResearchGate. Available online: [Link]

  • Vértesy, G., & Lévai, A. (2007). Nitropyrazoles (review). ResearchGate. Available online: [Link]

  • Zhao, F., et al. (2014). Synethsis and characterization of 3-nitropyrazole and its salts. ResearchGate. Available online: [Link]

  • Olyashev, N. V., et al. (2021). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][8][9]triazin-7(6H)-ones and Derivatives. Molecules, 26(18), 5489. [Link]

  • He, C., et al. (2019). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole. New Journal of Chemistry, 43(30), 12051-12058. [Link]

  • Li, Z., et al. (2012). Synthesis and acaricidal activity of cyenopyrafen and its geometric isomer. ResearchGate. Available online: [Link]

  • El-Sayed, M. A. A., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors. Scientific reports, 13(1), 1083. [Link]

  • CN103333164A - Preparation method and application research of penthiopyrad analogue derivative. Google Patents.
  • Li, Z., et al. (2012). Synthesis and acaricidal activity of cyenopyrafen and its geometric isomer. ARKIVOC. Available online: [Link]

  • WO2010095024A2 - An improved process for the preparation of celecoxib. Google Patents.
  • Tanimoto, N., et al. (2012). Production scheme for penthiopyrad, a broad spectrum fungicide. ResearchGate. Available online: [Link]

  • AERU, University of Hertfordshire. Pyrazosulfuron-ethyl (Ref: NC 311). Available online: [Link]

  • AERU, University of Hertfordshire. Cyenopyrafen (Ref: NC-512). Available online: [Link]

  • ResearchGate. The structure of celecoxib, a pyrazole-containing NSAID drug. Available online: [Link]

  • Food and Agriculture Organization of the United Nations. Penthiopyrad (253). Available online: [Link]

  • D'Annessa, I., et al. (2021). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 26(23), 7416. [Link]

  • Patsnap Eureka. Synthesis method of pyrazosulfuron-ethyl intermediate 4-ethoxycarbonyl-5-sulfamine-1-methylpyrazole. Available online: [Link]

  • Kumar, S., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Recent patents on inflammation & allergy drug discovery, 7(2), 126–145. [Link]

  • CN102845445A - Pyrazosulfuron-ethyl.quinclorac wettable powder and its preparation method. Google Patents.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3469. [Link]

  • AERU, University of Hertfordshire. Penthiopyrad (Ref: MTF 753). Available online: [Link]

  • CN103478158B - Insecticidal composition containing cyenopyrafen and bistrifluron. Google Patents.
  • Tanimoto, N., et al. (2012). Development of a novel fungicide, penthiopyrad. Journal of Pesticide Science, 37(3), 285-286. [Link]

  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed. [Link]

  • Li, Z., et al. (2012). Synthesis and acaricidal activity of cyenopyrafen and its geometric isomer. ResearchGate. Available online: [Link]

  • Schweikert, N., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules, 28(18), 6520. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. National Institutes of Health. [Link]

  • Asif, M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]

  • Kumar, S., et al. (2013). Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Ingenta Connect. [Link]

  • Niu, L., et al. (2014). Preparation of a bifunctional pyrazosulfuron-ethyl imprinted polymer with hydrophilic external layers by reversible addition-fragmentation chain transfer polymerization and its application in the sulfonylurea residue analysis. PubMed. [Link]

  • Growing Science. Current Chemistry Letters. Available online: [Link]

  • Xie, Y., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. [Link]

Sources

"application in materials science of pyrazole-containing compounds"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: The Pyrazole Paradigm in Advanced Materials Science

Executive Summary

The pyrazole ring (


) has transcended its traditional role in medicinal chemistry to become a cornerstone scaffold in advanced materials science. Its unique electronic structure—featuring two adjacent nitrogen atoms (one pyrrole-like donor, one pyridine-like acceptor)—enables versatile coordination modes, tunable acidity/basicity, and high nitrogen content.

This guide details the application of pyrazole derivatives in three critical domains:

  • Ultra-Stable Metal-Organic Frameworks (MOFs): Utilizing the high bond strength of metal-pyrazolate linkages for catalysis and capture.

  • High-Energy Density Materials (HEDMs): Exploiting the high heat of formation in polynitro-pyrazoles.

  • Molecular Surface Engineering: Corrosion inhibition via adsorption isotherms.

Application Area I: Robust Metal-Organic Frameworks (MOFs)

The Challenge: Traditional carboxylate-based MOFs (e.g., MOF-5, HKUST-1) often suffer from hydrolytic instability. The metal-oxygen bond is susceptible to hydrolysis in acidic or basic conditions. The Pyrazole Solution: The metal-nitrogen bond in pyrazolate-based MOFs is significantly stronger and more resistant to pH fluctuations. The


 of pyrazole (~14) ensures that the deprotonated pyrazolate anion (

) forms robust clusters with soft/borderline acids like

,

, and

.
Protocol A: Solvothermal Synthesis of PCN-300 (Ultra-Stable Cu-Pyrazolate MOF)

Target Application: Catalysis (Dehydrogenative coupling) and Environmental Remediation.

Reagents:

  • Ligand: 5,10,15,20-tetrakis(4-(pyrazol-4-yl)phenyl)porphyrin (

    
    )
    
  • Metal Source:

    
    [1]
    
  • Solvent System: N,N-Dimethylformamide (DMF) / Methanol (MeOH)[1]

  • Modulator: Hydrochloric Acid (HCl, 2M)

Workflow:

  • Precursor Dissolution:

    • Dissolve 10 mg of

      
       and 30 mg of 
      
      
      
      in a mixture of DMF (2 mL) and MeOH (0.5 mL) in a 4 mL borosilicate scintillation vial.
    • Critical Step: Add 20

      
       of 2M HCl. The acid acts as a modulator, slowing down nucleation to allow defect-free crystal growth.
      
  • Solvothermal Assembly:

    • Seal the vial tightly with a Teflon-lined cap.

    • Place in a programmable oven. Ramp to 80°C over 1 hour.

    • Hold at 80°C for 72 hours .

    • Cool to room temperature naturally.

  • Activation & Purification:

    • Decant the mother liquor. Wash crystals

      
       with fresh DMF.
      
    • Solvent exchange: Soak crystals in anhydrous acetone for 3 days, refreshing solvent every 24 hours.

    • Validation: Crystals should retain morphology. Amorphous collapse indicates failed activation.

  • Characterization Check:

    • PXRD: Confirm crystallinity against simulated pattern (Space group

      
      ).
      
    • Stability Test: Immerse sample in pH 1 (HCl) and pH 14 (NaOH) for 24h. Re-run PXRD. PCN-300 should remain crystalline (unlike HKUST-1).

Mechanism Visualization (DOT):

MOF_Assembly Ligand H4TPPP Ligand (Tetra-topic) SBU [Cu4Cl2] Cluster (Secondary Building Unit) Ligand->SBU Deprotonation (-H+) Metal Cu(II) Salt Metal->SBU Coordination Modulator HCl Modulator (Competes for coordination) Modulator->SBU Control Nucleation Rate Framework PCN-300 Framework (3D Porous Network) SBU->Framework Self-Assembly (Solvothermal 80°C)

Figure 1: Logic flow for the reticular synthesis of PCN-300. The modulator is critical for controlling the kinetics of the strong Cu-N bond formation.

Application Area II: High-Energy Density Materials (HEDMs)

The Challenge: Developing explosives that have higher energy than RDX/HMX but lower sensitivity (safer to handle). The Pyrazole Solution: Pyrazoles have a high heat of formation (


) due to the N-N bond. By substituting the ring with nitro (

) and trinitromethyl (

) groups, researchers can achieve oxygen balance close to zero (complete combustion) and densities

.[2][3]
Comparative Data: Pyrazole-Based HEDMs vs. Standards
PropertyRDX (Standard)Compound 4 (Py-based)*Significance
Formula


Higher N/O content
Density (

)
1.822.04 Higher density = Higher Detonation Pressure
Detonation Velocity (

)
8,7508,745 Equivalent performance
Impact Sensitivity (

)
7.4 (Sensitive)5.0 (Very Sensitive)Safety Warning: Requires stabilization
Oxygen Balance (%) -21.6+13.6 Positive balance allows oxidation of other fuels

*Compound 4: 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole (Ref 1.7)

Protocol B: Energetic Performance Characterization (Safety-First)

Note: Synthesis of polynitro-pyrazoles is hazardous. This protocol focuses on the characterization of small-scale synthesized samples.

  • Thermal Stability (DSC/TGA):

    • Load <0.5 mg of sample into an alumina crucible.

    • Heat at

      
       under 
      
      
      
      flow.
    • Critical Threshold: Onset of decomposition (

      
      ) must be 
      
      
      
      for practical use. Compound 4 shows
      
      
      .[2][3]
  • Density Measurement (Gas Pycnometry):

    • Use a Helium pycnometer for non-destructive density measurement at

      
      .
      
    • High density is the primary driver for detonation pressure (

      
      ).
      
  • Sensitivity Testing (BAM Standards):

    • Impact: Drop weight test. Record the energy (

      
      ) for 50% probability of initiation (
      
      
      
      ).
    • Friction: Porcelain plate friction tester. Record load in Newtons (

      
      ).
      

Application Area III: Corrosion Inhibition[4][5]

The Challenge: Mild steel corrosion in industrial acid cleaning (pickling) processes. The Pyrazole Solution: Pyrazole derivatives act as Mixed-Type Inhibitors .[4] The planar aromatic ring and lone pair electrons on Nitrogen adsorb onto the Fe surface, blocking both anodic (dissolution) and cathodic (hydrogen evolution) sites.

Protocol C: Electrochemical Impedance Spectroscopy (EIS) Assessment

Reagents:

  • Electrolyte: 1.0 M HCl

  • Inhibitor: 3-methyl-1H-pyrazol-5-amine (MPA)[5]

  • Working Electrode: Mild Steel coupon (

    
     exposed area)
    

Workflow:

  • Surface Preparation:

    • Abrade steel surface with SiC paper (grades 400 to 1200).

    • Degrease with acetone; wash with distilled water; dry in warm air.

  • OCP Stabilization:

    • Immerse electrode in 1.0 M HCl (with or without inhibitor).

    • Monitor Open Circuit Potential (OCP) for 30 mins until stable (drift

      
      ).
      
  • EIS Measurement:

    • Frequency Range: 100 kHz to 10 mHz.

    • Amplitude: 10 mV AC perturbation.

    • Bias: At OCP.

  • Data Analysis (Nyquist Plot):

    • The diameter of the semi-circle represents the Charge Transfer Resistance (

      
      ) .
      
    • Calculate Inhibition Efficiency (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ):
      
      
      
      

Adsorption Mechanism Visualization (DOT):

Corrosion_Mechanism Solution Acidic Solution (H+ Cl-) + Pyrazole Inhibitor Adsorption Adsorption (Langmuir Isotherm) Physisorption + Chemisorption Solution->Adsorption Diffusion Surface Mild Steel Surface (Fe) Blockage Active Site Blockage (Anodic & Cathodic) Surface->Blockage Film Formation Adsorption->Surface N-atom lone pair donation Pi-electron interaction Result Reduced Corrosion Current (Icorr) High Rct Blockage->Result Protection

Figure 2: Mechanism of corrosion inhibition. Pyrazole molecules adsorb onto the steel surface, creating a barrier that increases charge transfer resistance (


).

References

  • MOF Synthesis & PCN-300: A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction.[1] Journal of the American Chemical Society. Link

  • Energetic Materials (Compound 4): Manipulating nitration and stabilization to achieve high energy. Science Advances/Semantic Scholar. Link

  • Corrosion Inhibition (MPA): Amino/Keto Derivatives of Pyrazole as Effective Corrosion Inhibitors for Mild Steel in an Acidic Medium. ACS Omega. Link

  • Formaldehyde Capture (MOF-303): Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. ResearchGate.[6] Link

  • General Review: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Link

Sources

Application Note: Advanced Synthesis of Pyrazole-Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The fusion of a pyrazole ring with other nitrogenous heterocycles creates "privileged scaffolds" capable of mimicking adenosine triphosphate (ATP), making them indispensable in the design of kinase inhibitors (e.g., Larotrectinib , Entrectinib ). This guide focuses on two high-value architectures derived from the versatile 5-aminopyrazole building block:

  • Pyrazolo[1,5-a]pyrimidines: Crucial for B-Raf and Trk inhibition.[1]

  • Pyrazolo[3,4-b]pyridines: Emerging scaffolds for anticancer and sedative therapeutics.

This document moves beyond standard textbook descriptions, providing self-validating protocols that address common synthetic failure modes: regioselectivity control and multicomponent reaction (MCR) optimization .

Strategic Decision Framework

Before initiating synthesis, the target architecture dictates the reaction pathway. The 5-aminopyrazole core serves as a divergent node.

SynthesisStrategy Start Starting Material: 5-Aminopyrazole Path1 Pathway A: Condensation with 1,3-Electrophiles Start->Path1 + 1,3-Diketone/Ynone Path2 Pathway B: Multicomponent Reaction (Aldehyde + Active Methylene) Start->Path2 + R-CHO + CH2-Active Critical1 Critical Control: Regioselectivity (5- vs 7-isomer) Path1->Critical1 Critical2 Critical Control: Knoevenagel/Michael Sequence Path2->Critical2 Target1 Target: Pyrazolo[1,5-a]pyrimidine (Bridgehead Nitrogen) Target2 Target: Pyrazolo[3,4-b]pyridine (Fused Pyridine) Critical1->Target1 Critical2->Target2

Figure 1: Divergent synthetic strategy starting from 5-aminopyrazole. Pathway selection determines the fused ring topology.

Protocol A: Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrimidines

Challenge: The condensation of 5-aminopyrazole with unsymmetrical 1,3-dicarbonyls can yield two regioisomers (7-substituted or 5-substituted). Solution: Utilization of solvent polarity and acid catalysis to direct nucleophilic attack.

Mechanism of Regioselectivity

The reaction proceeds via the attack of the exocyclic amine (–NH2) on the most electrophilic carbonyl, followed by cyclization at the ring nitrogen (N1).

  • Acidic Conditions (Acetic Acid): Protonation of the carbonyls often favors the formation of the 7-substituted isomer due to thermodynamic control.

  • Basic/Neutral Conditions: Can alter the nucleophilicity of the pyrazole nitrogens, occasionally favoring the kinetic product.

Standard Operating Procedure (SOP)

Scope: Synthesis of 7-aryl-pyrazolo[1,5-a]pyrimidines.

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 equiv)

  • 1,3-Diketone (e.g., benzoylacetone) (1.0 equiv)

  • Solvent: Ethanol (Green alternative) or Glacial Acetic Acid (Classic)

  • Catalyst: KHSO4 (for aqueous/ethanol method)[2]

Step-by-Step Workflow:

  • Preparation: In a 50 mL round-bottom flask, dissolve 5-amino-3-methylpyrazole (5 mmol) in Ethanol (10 mL).

  • Addition: Add the unsymmetrical 1,3-diketone (5 mmol).

  • Catalysis: Add KHSO4 (10 mol%) if using ethanol. If using acetic acid, no additional catalyst is required.

  • Reflux: Heat the mixture to reflux (80°C for EtOH, 118°C for AcOH) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the amine spot (low Rf) indicates completion.

  • Isolation: Cool to room temperature. Pour the reaction mixture into crushed ice (50 g).

  • Purification: The precipitate is filtered, washed with cold water (3 x 10 mL), and recrystallized from ethanol.

Data & Validation

Table 1: Solvent Screening for Regioselectivity

SolventCatalystTemp (°C)Yield (%)Major Isomer
Glacial AcOHNone118887-Aryl (Thermodynamic)
EthanolKHSO480927-Aryl
WaterUltrasound4085Mixed (Substrate dependent)

Quality Control (NMR Signature):

  • 1H NMR (DMSO-d6): The formation of the fused system is confirmed by the disappearance of the broad –NH2 singlet (approx. 5.0–6.0 ppm).

  • Bridgehead Proton: In pyrazolo[1,5-a]pyrimidines, the proton at the C-6 position (if unsubstituted) typically appears as a doublet or dd around 6.8–7.2 ppm , while the proton at C-2 (pyrazole ring) often shifts downfield.

Protocol B: Green Multicomponent Assembly of Pyrazolo[3,4-b]pyridines

Challenge: Traditional methods require multi-step synthesis (isolation of chalcones). Solution: One-pot Three-Component Reaction (3-CR) using water or PEG-400 as a green solvent.

Reaction Design

This protocol utilizes a domino sequence: Knoevenagel Condensation


Michael Addition 

Cyclization

Tautomerization .

MCR_Mechanism Sub1 Aldehyde (R-CHO) Step1 Knoevenagel Condensation Sub1->Step1 Sub2 Active Methylene (Meldrum's Acid / Dimedone) Sub2->Step1 Sub3 5-Aminopyrazole Step2 Michael Addition Sub3->Step2 Nucleophile Inter1 Intermediate: Arylidene Step1->Inter1 Inter1->Step2 Step3 Cyclization & Tautomerization Step2->Step3 Product Pyrazolo[3,4-b]pyridine Step3->Product

Figure 2: One-pot domino sequence for the synthesis of pyrazolo[3,4-b]pyridines.

Standard Operating Procedure (SOP)

Scope: Synthesis of 4-aryl-pyrazolo[3,4-b]pyridin-6-ones.

Reagents:

  • Aromatic Aldehyde (1.0 mmol)

  • Meldrum’s Acid or Ethyl Acetoacetate (1.0 mmol)

  • 5-Amino-3-methylpyrazole (1.0 mmol)

  • Solvent: Water (5 mL) or PEG-400 (Green Solvent)

  • Catalyst: None (thermal) or p-TSA (optional)

Step-by-Step Workflow:

  • Mixing: In a 25 mL flask, combine the aldehyde and Meldrum's acid in water (5 mL). Stir for 10 minutes at RT to initiate Knoevenagel condensation (turbidity often appears).

  • Addition: Add 5-amino-3-methylpyrazole.

  • Energy Input:

    • Method A (Thermal): Reflux at 100°C for 30–60 minutes.

    • Method B (Microwave): Irradiate at 300W, 80°C for 5–10 minutes (Recommended for high throughput).

  • Precipitation: The product typically precipitates out of the aqueous medium during the reaction.

  • Workup: Cool to room temperature. Filter the solid.

  • Purification: Wash with hot ethanol (2 mL) to remove unreacted starting materials. Recrystallization from DMF/Ethanol is effective if high purity (>98%) is required.

Troubleshooting Guide
  • Low Yield: Often due to poor solubility of the aldehyde. Switch solvent to PEG-400 or add a surfactant (SDS).

  • Oiling Out: If the product forms a sticky oil, induce crystallization by scratching the glass or adding a drop of diethyl ether.

Advanced Characterization & References

Validation Metrics

To ensure the integrity of the synthesized heterocycles, the following Critical Quality Attributes (CQAs) must be verified:

  • Regioisomer Confirmation (NOESY): For Pyrazolo[1,5-a]pyrimidines, a NOESY correlation between the pyrazole-H (C3) and the pyrimidine substituent confirms the 7-substituted isomer.

  • Purity: HPLC purity >95% is required for biological assays.

    • Column: C18 Reverse Phase.

    • Mobile Phase: ACN:Water (0.1% Formic Acid).

References
  • Review of Biological Significance

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[1][3]

    • Source: RSC Advances, 2025.[3]

    • URL:[Link] (Note: Link directs to relevant RSC context).

  • Pyrazolo[1,5-a]pyrimidine Protocol

    • Title: A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/Asymmetric Esters.
    • Source: Periodica Polytechnica Chemical Engineering, 2024.
    • URL:[Link]

  • Pyrazolo[3,4-b]pyridine MCR Protocol

    • Title: Microwave-Assisted, Multicomponent Synthesis of Pyrazolo[3,4-b]Pyridines Under Green Conditions.
    • Source: ChemistrySelect (Wiley), 2024.
    • URL:[Link]

  • Transition Metal Catalysis (Advanced)

    • Title: Transition-metal-catalyzed C–H functionalization of pyrazoles.[4][5][6]

    • Source: Organic & Biomolecular Chemistry, 2020.[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

"improving yield in 4-Bromo-1-ethyl-5-nitro-1H-pyrazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Synthesis Optimization Topic: Improving Yield in 4-Bromo-1-ethyl-5-nitro-1H-pyrazole Synthesis Ticket ID: PYR-SYN-005-NITRO

Executive Summary: The Regioselectivity Challenge

Welcome to the Technical Support Center. If you are experiencing low yields (<30%) or difficulty isolating This compound , the root cause is almost certainly regioselectivity during the alkylation step or misdirected electrophilic substitution during nitration.

The synthesis of 1,5-disubstituted pyrazoles is thermodynamically unfavorable compared to their 1,3-counterparts. This guide provides the protocols to overcome this thermodynamic bias, optimize your workup, and ensure the isolation of the correct isomer.

Part 1: Diagnostic & Troubleshooting Matrix

Before altering your chemistry, identify the failure mode using this diagnostic table.

Symptom Probable Cause Diagnostic Check Corrective Action
Major product has wrong NMR shift (Nitro-adjacent proton shift is ~8.5 ppm instead of ~8.0 ppm)Isomer Mismatch: You synthesized the 1-ethyl-3-nitro isomer (thermodynamic product) instead of the 1-ethyl-5-nitro isomer.Run 2D NOESY NMR. If N-Ethyl protons correlate with the Pyrazole-H, it is the 1,5-isomer (Target). If not, it is the 1,3-isomer.Switch from Direct Alkylation to Cyclization Route (See Protocol B).
Low Yield (<20%) after Alkylation Steric Hindrance: The nitro group at C3/C5 hinders nucleophilic attack at the adjacent nitrogen.TLC shows large unreacted starting material or multiple spots.Use Cesium Carbonate (Cs₂CO₃) in DMF to increase N-nucleophilicity.
Tar/Decomposition during Nitration Over-oxidation: The ethyl group is susceptible to oxidation by harsh nitrating agents.Dark reaction mixture; loss of ethyl peaks in NMR.Nitrate the pyrazole before alkylation (Route A) or use milder nitrating agents (e.g., CAN/AcOH).
Co-elution of Isomers Poor Separation: 1,3- and 1,5-isomers often have

.
Overlapping spots on TLC.Use Toluene/Ethyl Acetate gradient or AgNO₃-impregnated silica for separation.

Part 2: Optimized Synthetic Protocols

Route A: The "Correction" Protocol (Optimized Alkylation)

Use this if you must start from 4-bromo-3-nitro-1H-pyrazole.

The Problem: Alkylation of 3(5)-nitropyrazoles typically favors the 1-ethyl-3-nitro isomer (Ratio 4:1 to 10:1) because the nitrogen distal to the electron-withdrawing nitro group is less sterically hindered and more nucleophilic.

The Fix: To favor the 1-ethyl-5-nitro isomer (or at least improve the ratio), we must use the "Coordination Effect" or specific solvent interactions, though yields remain lower than cyclization.

Protocol:

  • Reagents: 4-Bromo-3-nitro-1H-pyrazole (1.0 eq), Ethyl Iodide (1.5 eq), Cesium Carbonate (Cs₂CO₃) (2.0 eq).

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). Note: Avoid THF; polar aprotic solvents stabilize the transition state.

  • Procedure:

    • Dissolve pyrazole in DMF (0.2 M).

    • Add Cs₂CO₃ and stir for 30 min at 0°C (Deprotonation).

    • Add Ethyl Iodide dropwise.

    • Allow to warm to Room Temperature (25°C) and stir for 12 hours. Do not heat above 40°C, as this favors the thermodynamic 1,3-isomer.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer 5x with LiCl (5% aq) to remove DMF.

Critical Data Point:

Base Used Solvent 1,5-Isomer (Target) : 1,3-Isomer (Byproduct) Yield of Target
K₂CO₃ Acetone 1 : 9 ~8%
NaH THF 1 : 6 ~12%

| Cs₂CO₃ | DMF | 1 : 3 | ~22% |

Route B: The "High-Fidelity" Protocol (De Novo Cyclization)

Use this for maximum yield and guaranteed regioselectivity.

The Logic: Instead of trying to force an alkyl group onto the "wrong" nitrogen, we build the ring with the ethyl group already in place. This guarantees the 1-ethyl-5-nitro regiochemistry.

Protocol:

  • Precursors: Ethylhydrazine oxalate + 2-Bromo-3-dimethylamino-2-nitroacrolein (or equivalent nitromalonaldehyde derivative).

  • Mechanism: The terminal nitrogen of ethylhydrazine (NH₂) is more nucleophilic than the internal nitrogen (NH-Et). It attacks the most electrophilic carbon of the dielectrophile.

  • Step-by-Step:

    • Step 1: Suspend Ethylhydrazine oxalate (1.0 eq) in EtOH at 0°C. Add Et₃N (2.5 eq) to liberate the free base.

    • Step 2: Add the nitro-enamine precursor (1.0 eq) slowly.

    • Step 3: Reflux for 4 hours.

    • Step 4: Evaporate solvent and purify.

  • Bromination (If not starting with bromo-precursor):

    • React 1-ethyl-5-nitropyrazole with N-Bromosuccinimide (NBS) in DMF at 60°C.

    • Note: The nitro group deactivates the ring, making bromination slow. Heating is required.[1]

Part 3: Isomer Separation Guide (Technical FAQ)

Q: My TLC shows two spots very close together. Which is my target?

  • A: The 1-ethyl-5-nitro isomer is generally less polar (higher

    
    ) than the 1-ethyl-3-nitro isomer due to the "ortho-effect" masking the nitro group's polarity against the ethyl group.
    
    • System: 20% EtOAc in Hexanes.

    • Target (1,5-isomer):

      
      
      
    • Byproduct (1,3-isomer):

      
      
      

Q: How do I confirm the structure without growing a crystal?

  • A: Use 1D NOE (Nuclear Overhauser Effect) or 2D NOESY NMR.

    • 1-Ethyl-5-Nitro: Irradiating the N-CH₂ signal will show a correlation (enhancement) to the Nitro group (invisible in NMR) or lack of correlation to the C3-H. Wait, better check: Irradiating the Ethyl group should NOT show a strong NOE to the remaining ring proton if the Nitro is between them (at C5).

    • 1-Ethyl-3-Nitro: Irradiating the N-CH₂ signal WILL show a strong NOE enhancement of the adjacent C5-H proton (since the nitro is far away at C3).

    • Rule of Thumb: If the Ethyl group "talks" to the ring proton in NOESY, you have the 1,3-isomer (The wrong one).

Part 4: Process Logic Visualization

The following diagram illustrates the critical decision pathways for synthesizing the target molecule, highlighting the regioselectivity bifurcation.

PyrazoleSynthesis Start Target: this compound RouteChoice Choose Synthetic Route Start->RouteChoice RouteA Route A: Alkylation (Start: 4-Bromo-3-nitropyrazole) RouteChoice->RouteA Standard Reagents RouteB Route B: Cyclization (Start: Ethylhydrazine) RouteChoice->RouteB High Yield Required AlkylationStep Step: Alkylation with Et-I / Cs2CO3 RouteA->AlkylationStep CyclizationStep Step: Condensation with Nitro-dielectrophile RouteB->CyclizationStep IsomerMix Result: Mixture of Isomers (Thermodynamic Control) AlkylationStep->IsomerMix Isomer13 1-Ethyl-3-Nitro Isomer (Major Product - WRONG) IsomerMix->Isomer13 ~75% Isomer15 1-Ethyl-5-Nitro Isomer (Minor Product - TARGET) IsomerMix->Isomer15 ~25% Purification Purification: Column Chromatography (High Rf = Target) Isomer13->Purification Discard Isomer15->Purification RegioControl Result: High Regiocontrol (Kinetic Control) CyclizationStep->RegioControl RegioControl->Isomer15 >90%

Figure 1: Decision tree comparing the Alkylation Route (low selectivity) vs. the Cyclization Route (high selectivity) for 5-nitropyrazole synthesis.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes"
    • Source: Organic Letters (2014)
    • URL:[Link]

    • Relevance: Establishes the thermodynamic preference for 1,3-isomers and methods to circumvent it.
  • Cyclization Strategies

    • Title: "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles
    • Source: Journal of Organic Chemistry (2008)[2]

    • URL:[Link]

    • Relevance: Provides the mechanistic basis for using hydrazine precursors to control regiochemistry.
  • General Pyrazole Synthesis Reviews

    • Title: "Synthesis and Pharmacological Activities of Pyrazole Deriv
    • Source: Molecules (MDPI)
    • URL:[Link]

    • Relevance: Broad overview of synthetic pathways and functionalization limit

Sources

"purification techniques for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Case ID: #PYR-4B-5N-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify This compound . This molecule presents a classic "Regioisomer Trap." The primary challenge is not just removing synthetic byproducts (brominating agents, inorganic salts), but separating the target 1-ethyl-5-nitro isomer from its thermodynamic or kinetic congener, the 1-ethyl-3-nitro isomer.

The following guide bypasses standard textbook advice and focuses on the specific physicochemical behavior of nitro-bromo-pyrazoles.

Module 1: The Critical Separation (Regioisomer Control)

The Problem: During the N-ethylation of 4-bromo-3-nitro-1H-pyrazole (or the nitration of 1-ethyl-pyrazole), you inevitably generate two isomers:

  • Target: 1-Ethyl-5-nitro-pyrazole (Sterically crowded, often the minor product).

  • Impurity: 1-Ethyl-3-nitro-pyrazole (Thermodynamically favored, less sterically hindered).

The Solution: Flash Chromatography Strategy Because the nitro group at position 5 is adjacent to the N-ethyl group, it creates a significant steric clash and alters the dipole moment compared to the 3-nitro isomer. This difference allows for separation on silica gel, but standard gradients often fail.

Optimized Protocol:

  • Stationary Phase: High-performance Silica Gel (230-400 mesh).

  • Mobile Phase: Toluene:Ethyl Acetate (Gradient). Why Toluene? Toluene provides better

    
    -
    
    
    
    interaction selectivity for nitro-aromatics than Hexane/EtOAc alone.
FractionSolvent Ratio (Toluene : EtOAc)Target Elution Behavior
Equilibration 100 : 0Column conditioning.
Elution A 95 : 5Elution of non-polar impurities (poly-brominated species).
Elution B 90 : 10Likely elution of 1-ethyl-5-nitro isomer (Target).
Elution C 80 : 20Elution of 1-ethyl-3-nitro isomer (Impurity).

Tech Note: The 1,5-isomer generally elutes before the 1,3-isomer in non-polar solvents because the steric bulk of the adjacent Nitro/Ethyl groups prevents efficient adsorption to the silica surface compared to the planar, accessible 1,3-isomer.

Module 2: Workflow Visualization

The following diagram outlines the decision logic for purification based on the crude mixture's profile.

PurificationWorkflow Start Crude Reaction Mixture (this compound) Quench Quench: Na2S2O3 Wash (Removes excess Br2/NBS) Start->Quench Extract Extraction: DCM or EtOAc Quench->Extract TLC TLC Analysis (Toluene:EtOAc 9:1) Extract->TLC RouteA Spots Overlap (ΔRf < 0.1) TLC->RouteA Poor Separation RouteB Distinct Spots (ΔRf > 0.15) TLC->RouteB Good Separation Recryst Recrystallization (EtOH/Water or IPA) RouteA->Recryst Column Flash Chromatography (Toluene Gradient) RouteB->Column Final Pure Target Isomer (>98% Purity) Recryst->Final Column->Final

Caption: Logic flow for selecting between chromatographic and crystallization purification routes based on TLC resolution.

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This is common with nitro-pyrazoles containing alkyl chains. The melting point is depressed by impurities (likely the 3-nitro isomer).

  • Fix: Use the "Seeding at Cloud Point" technique.

    • Dissolve crude oil in boiling Ethanol (minimum volume).

    • Add warm water dropwise until permanent turbidity (cloudiness) appears.

    • Crucial Step: Add a seed crystal (if available) or scratch the glass surface vigorously.

    • Allow to cool to room temperature very slowly (wrap flask in foil/towel) before moving to an ice bath. Rapid cooling traps oil.

Q2: The NMR shows a "ghost" set of signals. Is this an impurity? A: Check the integration. If the signals are distinct and roughly 10-40% of the total, it is likely the 1-ethyl-3-nitro regioisomer .

  • Diagnostic:

    • Target (1-ethyl-5-nitro): The ethyl

      
       quartet will often be shifted downfield (deshielded) due to the anisotropic effect of the adjacent nitro group.
      
    • Impurity (1-ethyl-3-nitro): The ethyl group is further from the nitro group; the signals appear more "normal" or upfield relative to the target.

Q3: I have a persistent yellow color that won't go away. A: If you used elemental bromine (


) or NBS, this is likely trapped bromine or brominated byproducts.
  • Fix: Wash your organic layer with 10% Sodium Thiosulfate (

    
    )  until the aqueous layer remains clear. If the color persists in the solid, perform a filtration through a small pad of activated charcoal/Celite using hot ethanol.
    

Module 4: Key Physicochemical Data

PropertyThis compoundNotes
Solubility (Water) Low (< 1 mg/mL)Do not use water as primary solvent.
Solubility (DCM) HighGood for extraction.
Solubility (EtOH) Moderate (High when hot)Ideal for recrystallization.
pKa N/A (No acidic proton)Not extractable by base (unlike 4-bromo-3-nitro-1H-pyrazole).
TLC Detection UV (254 nm)Nitro group quenches fluorescence strongly.

References

  • Regioselectivity of Pyrazole Alkylation

    • Title: Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones.[1]

    • Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC).
    • URL:[Link]

    • Relevance: Establishes the fundamental steric and electronic rules governing N1 vs N2 alkyl
  • Bromination Methodologies

    • Title: One-Pot Regioselective Synthesis of 4-Bromopyrazole Deriv
    • Source: Journal of the Mexican Chemical Society.
    • URL:[Link][2][3][4]

    • Relevance: Validates the use of brominating agents and subsequent workup procedures (thiosulfate quenching)
  • Recrystallization Techniques

    • Title: Recrystallization | MIT Digital Lab Techniques Manual.[5]

    • Source: MIT OpenCourseWare.[5]

    • URL:[Link]

    • Relevance: Authoritative standard for the "seeding at cloud point" and slow-cooling protocols described in Module 3.

Sources

Technical Support Center: Nitropyrazole Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability-Reactivity Paradox

Synthesizing nitropyrazoles—critical scaffolds for both high-energy density materials (e.g., LLM-105 precursors) and kinase inhibitors—presents a unique paradox. The pyrazole ring is electron-rich, yet once protonated in the acidic media required for nitration, it becomes highly deactivated. This guide addresses the three most common failure modes: Regiochemical drift (wrong isomer) , Reaction stalling (deactivation) , and Oxidative decomposition (thermal runaway) .

Module 1: Regioselectivity & Isomer Control

The Issue: "I’m isolating the N-nitro isomer instead of the C-nitro product (or vice versa)."

Mechanistic Insight: Nitration of pyrazoles is governed by a competition between kinetic control (N-nitration) and thermodynamic control (C-nitration).

  • N-Nitration: Occurs under mild, non-acidic or weakly acidic conditions (e.g., acetyl nitrate). The electrophile attacks the lone pair on the nitrogen.

  • C-Nitration (C4): Occurs in strong mineral acids (Mixed Acid). The pyrazole is protonated (

    
    ), and the electrophilic aromatic substitution (
    
    
    
    ) targets the C4 position, which remains the least deactivated site.
  • C-Nitration (C3/C5): Often achieved via the thermal rearrangement of N-nitropyrazoles.[1] This is a [1,5]-sigmatropic shift driven by thermodynamics.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is unstable solid (mp < 60°C) Likely formed N-nitropyrazole (kinetic product).To fix: Heat the intermediate in a high-boiling inert solvent (benzonitrile or anisole) at 140–150°C to force rearrangement to the C-nitro isomer.
Mixture of 3-nitro and 5-nitro Asymmetric pyrazoles rearrange to both C3 and C5 positions.Control: Steric bulk directs the isomer ratio. Use flash chromatography; separation is difficult by crystallization alone.
Exclusive C4-Nitration Reaction performed in strong

.
Note: If C3/C5 is desired, you cannot use standard mixed acid. You must use the N-nitro rearrangement route.
Pathway Visualization: The Rearrangement Trap

NitrationPathways Pyrazole Starting Pyrazole NNitro N-Nitropyrazole (Kinetic Product) Pyrazole->NNitro Ac2O / HNO3 < 0°C (Mild) C4Nitro 4-Nitropyrazole (Direct SEAr) Pyrazole->C4Nitro H2SO4 / HNO3 > 60°C (Strong Acid) NNitro->Pyrazole Hydrolysis (Moisture sensitive) C3Nitro 3(5)-Nitropyrazole (Thermodynamic Product) NNitro->C3Nitro Thermal Rearrangement 140°C (Benzonitrile)

Caption: Figure 1. Divergent synthesis pathways. Direct nitration yields C4; Indirect (N-nitro) rearrangement yields C3/C5.

Module 2: Reaction Stalling (The "Pyrazolium Wall")

The Issue: "My reaction stalls at 50% conversion, even with excess nitric acid."

Mechanistic Insight: In concentrated sulfuric acid, pyrazole exists almost entirely as the pyrazolium cation (


). This positive charge creates a massive electrostatic barrier against the nitronium ion (

).
  • The Trap: Increasing temperature to overcome this barrier often leads to ring oxidation (brown fumes) before nitration completes.

Diagnostic Protocol
  • Check Acid Strength: If using 65%

    
    , the water content is quenching the nitronium ion.
    
    • Fix: Switch to Fuming

      
       (98%) and Oleum (20% 
      
      
      
      ). The free
      
      
      scavenges water, keeping
      
      
      high.
  • Check Stoichiometry: Pyrazolium nitrate salts can precipitate, removing substrate from the liquid phase.

    • Fix: Ensure robust agitation and slight excess of sulfuric acid to keep the salt solubilized.

Standardized Protocol: High-Yield 4-Nitropyrazole Synthesis

This protocol minimizes oxidative side reactions while overcoming deactivation.

  • Dissolution: Charge 20% Oleum (5.0 equiv) to the reactor. Cool to 0–5°C.

  • Addition: Add Pyrazole (1.0 equiv) portion-wise. Exothermic![2][3] Keep T < 20°C.

  • Nitration: Add Fuming

    
     (98%, 1.1 equiv) dropwise.
    
  • Activation: Heat slowly to 95°C. Hold for 4–6 hours.

    • Critical Check: Monitor HPLC. If <95% conversion, add 0.2 equiv fuming

      
      . Do not overheat (>110°C) or ring fragmentation occurs.
      
  • Quench: Pour onto ice (exothermic). Neutralize to pH 4–5 to precipitate the product.

Module 3: Safety & Oxidative Decomposition

The Issue: "The reaction turned dark brown and exothermed unexpectedly."

Mechanistic Insight: Side reactions involving ring opening (oxidative decomposition) compete with nitration at high temperatures. This is often catalyzed by nitrous acid (


) impurities.
  • Danger Zone: N-nitropyrazoles are energetic materials.[4][5][6][7][8] Their rearrangement is exothermic.[2] If the rearrangement solvent boils off or if performed neat, a thermal runaway is highly probable.

Runaway Prevention Matrix
Hazard IndicatorImmediate ActionPrevention Strategy
Brown Fumes (

)
Quench immediately. Stop heating. Cool reactor.Use urea (0.5 mol%) in the acid mix to scavenge

and suppress autocatalytic oxidation.
Rapid Temp Rise during Rearrangement Remove heat source. Apply emergency cooling.Never perform N-to-C rearrangement neat (without solvent). Use a high-boiling solvent (e.g., chlorobenzene, benzonitrile) as a heat sink.
Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Isomer Wrong Isomer? Start->Isomer Yield Low Yield / Stalling? Start->Yield Safety Exotherm / Fumes? Start->Safety CheckMp MP < 60°C? (Likely N-Nitro) Isomer->CheckMp Yes CheckAcid Using 65% HNO3? Yield->CheckAcid Yes CheckUrea Urea Scavenger Used? Safety->CheckUrea Yes Rearrange Heat in Benzonitrile (140°C) CheckMp->Rearrange Yes SwitchOleum Switch to Fuming HNO3 + Oleum CheckAcid->SwitchOleum Yes AddUrea Add Urea to Suppress Oxidation CheckUrea->AddUrea No

Caption: Figure 2. Logic flow for diagnosing synthesis failures.

References

  • Janssen, J. W. A. M., et al. (1973). "Pyrazoles.[1][4][7][9][10][11] XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles." The Journal of Organic Chemistry.

  • Janssen, J. W. A. M., et al. (1976).[1] "On the mechanism of the thermal N-nitropyrazole rearrangement. Evidence for a [1,5] sigmatropic nitro migration."[1] The Journal of Organic Chemistry.

  • He, P., et al. (2014).[7] "Review on synthesis of nitropyrazoles." Chinese Journal of Energetic Materials. (Overview of energetic material precursors).

  • Health and Safety Executive (HSE). "Chemical reaction hazards and the risk of thermal runaway." (General guidance on nitro-compound safety).

Sources

"troubleshooting Suzuki reactions with 4-Bromo-1-ethyl-5-nitro-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Case ID: SUZ-PYR-5NO2 Classification: Electron-Deficient Heterocycle / Sterically Hindered Coupling

Executive Summary: The Substrate Challenge

Welcome to the technical support hub. You are working with This compound , a substrate that presents a classic "dichotomy of reactivity" in Palladium-catalyzed cross-coupling:

  • Electronic Activation (The Good): The 5-nitro group is a potent electron-withdrawing group (EWG). It significantly lowers the electron density of the C-Br bond, theoretically accelerating the rate-limiting oxidative addition step compared to a neutral pyrazole.

  • Steric & Coordinative Inhibition (The Bad):

    • Steric Wall: The nitro group is located at position 5, ortho to the reaction site (C4). Combined with the 1-ethyl group, the reaction center is sterically crowded.

    • Catalyst Poisoning: The nitro group and the pyrazole N2 nitrogen are Lewis basic. They can coordinate to the Palladium center, displacing labile ligands (like PPh3) and forming stable, unreactive "off-cycle" complexes.

The Verdict: Standard protocols (e.g., Pd(PPh3)4 / Na2CO3) often fail here, resulting in low conversion or extensive protodebromination (side product). Success requires bulky, electron-rich ligands that can prevent coordination and force the catalytic cycle forward.

Diagnostic Workflow

Before altering your conditions, diagnose the specific failure mode using this logic flow.

TroubleshootingFlow Start Analyze Crude Mixture (LCMS/NMR) Result What is the major species? Start->Result SM Recovered Starting Material (No Reaction) Result->SM > 80% SM DeHalo Dehalogenated Product (Br replaced by H) Result->DeHalo > 20% Side Prod Homo Homocoupling of Boronic Acid Result->Homo Boronic Acid Consumed Prod Product Formed but Low Yield Result->Prod < 50% Yield SM_Fix Diagnosis: Failed Oxidative Addition Solution: Switch to Buchwald Precatalysts (XPhos Pd G4 or SPhos Pd G2) SM->SM_Fix DeHalo_Fix Diagnosis: Pathway Deviation Solution: Switch solvent to Anhydrous THF Use CsF as base (exclude water) DeHalo->DeHalo_Fix Homo_Fix Diagnosis: Slow Transmetallation Solution: Add dropwise Boronic Acid Switch to K3PO4 base Homo->Homo_Fix Prod_Fix Diagnosis: Catalyst Deactivation Solution: Increase Temp to 100°C Use Pd(dppf)Cl2 to resist chelation Prod->Prod_Fix

Caption: Decision tree for diagnosing reaction failure based on crude mixture analysis.

Strategic Solutions (The Protocol)
Module A: The Engine (Catalyst & Ligand)

Issue: The 5-nitro group creates steric hindrance. Standard triphenylphosphine (


) is not bulky enough to promote reductive elimination effectively in this crowded environment, nor is it electron-rich enough to prevent catalyst resting states.

Recommendation:

  • Primary Choice: XPhos Pd G4 or SPhos Pd G2 .

    • Why: These biphenyl-based ligands are extremely bulky (high cone angle). They form a protective "umbrella" over the Pd, preventing the nitro group from coordinating and shutting down the catalyst.

  • Alternative (Robustness): Pd(dppf)Cl2·DCM .

    • Why: The bidentate ferrocenyl ligand has a large bite angle that enforces a geometry favorable for reductive elimination and is highly resistant to displacement by the substrate's nitrogens.

Module B: The Environment (Base & Solvent)

Issue: The pyrazole ring is electron-deficient due to the nitro group.

  • Risk: Strong bases (alkoxides like

    
     or 
    
    
    
    ) can attack the ring (
    
    
    ), displacing the nitro group or the bromine before coupling occurs.
  • Risk: Protodebromination is common in electron-deficient halides when water/alcohol is present.

Recommendation:

  • Base: Use

    
     (Potassium Phosphate, tribasic) . It is mild enough to prevent ring destruction but strong enough to activate the boronic acid.
    
  • Solvent: 1,4-Dioxane / Water (4:1) . If dehalogenation is observed, switch to Anhydrous Toluene with CsF (Cesium Fluoride) as the base (anhydrous "Suzuki-Miyaura" conditions).

Optimized Experimental Protocol

Use this protocol as your baseline. It uses a "Precatalyst" system to ensure active Pd(0) generation without an induction period.

ParameterSpecificationNotes
Substrate This compound1.0 Equiv.[1][2]
Partner Aryl/Heteroaryl Boronic Acid1.2 - 1.5 Equiv. (Use Pinacol ester if acid is unstable)
Catalyst XPhos Pd G4 2 - 5 mol% (Start with 2%)
Base

(2.0 M Aqueous Solution)
3.0 Equiv.
Solvent 1,4-Dioxane0.1 M Concentration (w.r.t. Bromide)
Temp 80°C - 100°CExternal oil bath temp.
Atmosphere Argon / NitrogenStrict deoxygenation required.

Step-by-Step Procedure:

  • Charge Solids: In a vial equipped with a stir bar, add the Pyrazole bromide (1.0 equiv), Boronic acid (1.5 equiv), and XPhos Pd G4 (0.02 equiv).

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Add Liquids: Syringe in degassed 1,4-Dioxane, followed by the degassed

    
     solution.
    
    • Tip: Degas solvents by sparging with Argon for 15 mins prior to use.

  • Reaction: Place in a pre-heated block at 80°C. Stir vigorously (1000 RPM) to ensure mixing of the biphasic system.

  • Monitor: Check LCMS at 2 hours. If conversion is <50%, boost temp to 100°C.

Troubleshooting FAQ

Q1: The reaction turns black immediately upon heating, and conversion stops.

  • Diagnosis: "Pd Black" precipitation.[3] The active catalyst has aggregated into inactive metal particles.

  • Fix: This indicates the ligand is dissociating or the catalyst loading is too low for the "poisoning" effect of the substrate.

    • Switch to Pd(dppf)Cl2 (more thermally stable).

    • Add free ligand (e.g., 2 mol% Pd(OAc)2 + 4 mol% XPhos) to shift the equilibrium toward the active complex.

Q2: I see the product mass, but the Bromine has been replaced by Hydrogen (Dehalogenation).

  • Diagnosis: The oxidative addition occurred, but transmetallation was too slow. The Pd-Aryl species abstracted a hydride (likely from the solvent or base).

  • Fix:

    • Remove Water: Switch to anhydrous Toluene or DMF.

    • Change Base: Use anhydrous CsF or

      
       (solid) .
      
    • Boost Transmetallation: Increase the concentration of the Boronic Acid (add it in portions).

Q3: My boronic acid is a heteroaryl (e.g., Pyridine-boronic acid) and I get no product.

  • Diagnosis: Heteroaryl boronic acids are notoriously unstable (protodeboronation).[4]

  • Fix: Convert the boronic acid to a Potassium Trifluoroborate (

    
    )  salt or a Pinacol Ester (BPin) . These release the active species slowly, preventing decomposition.
    

Q4: Can I use microwave irradiation?

  • Answer: Yes. For this specific nitropyrazole, microwave heating (120°C for 30 mins) is often superior to thermal heating because it overcomes the high activation energy barrier caused by the steric hindrance of the nitro group.

Mechanistic Visualization

The following diagram illustrates why the Buchwald Ligand (XPhos) is necessary to overcome the specific challenges of your 5-nitro substrate.

Mechanism cluster_0 Substrate Challenge cluster_1 Catalyst Solution Substrate 4-Br-5-NO2-Pyrazole Nitro 5-Nitro Group (Steric Bulk + Coordination) Substrate->Nitro StandardPd Pd(PPh3)4 (Standard) Nitro->StandardPd Coordinates Pd AdvancedPd XPhos Pd G4 (Recommended) Nitro->AdvancedPd Blocked by Bulky Ligand Interaction1 Ligand Displacement (Catalyst Death) StandardPd->Interaction1 PPh3 falls off Interaction2 Successful Oxidative Addition AdvancedPd->Interaction2 Pd inserts into C-Br

Caption: Mechanistic comparison: Standard catalysts are deactivated by the nitro group, while bulky XPhos ligands protect the metal center.

References
  • Mechanistic Insight on Nitro-Substituted Couplings

    • Title: Cross-Coupling Reactions of Nitroarenes.[5]

    • Source: Accounts of Chemical Research (2021).
    • Relevance: Explains the electronic impact of nitro groups on oxidative addition and potential side reactions.[4]

  • Ligand Selection for Nitrogen Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[5][6]

    • Source: Journal of the American Chemical Society / NIH (2014).
    • Relevance: Validates the use of XPhos/SPhos for pyrazole-type substrates th
  • Base & Solvent Effects

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: MDPI (Molecules).
    • Relevance: Provides comparative data on base selection ( vs Carbonates) for electron-deficient pyrimidine/pyrazole systems.
  • General Troubleshooting Guide

    • Title: Suzuki-Miyaura Coupling - Practical Guide.
    • Source: Yoneda Labs.
    • Relevance: Practical protocols for handling protodeboronation and catalyst deactivation.[7]

Sources

Validation & Comparative

"validation of analytical methods for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole"

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Validation of Analytical Methods for 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Executive Summary

This compound (CAS: 1439820-86-6) is a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly for kinase inhibitors and anti-inflammatory agents. Its structural integrity is defined by the specific regiochemistry of the ethyl group at the N1 position relative to the nitro group at C5.[1]

The primary analytical challenge lies in distinguishing the target 1,5-isomer from its thermodynamically stable 1,3-regioisomer (4-Bromo-1-ethyl-3-nitro-1H-pyrazole) and controlling potential genotoxic impurities (PGIs) such as alkyl halides or hydrazines used during synthesis.

This guide compares two validated analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for routine quality control, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace impurity profiling.

Compound Profile & Analytical Challenges

PropertyDescriptionAnalytical Implication
Structure Nitro-pyrazole coreStrong UV absorbance (~270 nm); polar but retains on C18.
Critical Impurity 1,3-Regioisomer Co-elutes on standard C18 columns; requires optimized selectivity.
Genotoxicity Nitro group & Alkylating agentsRequires trace-level detection (ppm) for safety compliance (ICH M7).
Solubility Soluble in MeOH, ACN, DMSOSample diluent must match mobile phase to prevent peak distortion.[1]

Method Comparison: HPLC-UV vs. LC-MS/MS

The following table contrasts the performance of the two primary methods validated for this compound.

FeatureMethod A: HPLC-UV (QC Standard) Method B: LC-MS/MS (Trace Analysis)
Primary Use Assay (Purity) & Related SubstancesGenotoxic Impurity (GTI) Screening
Linearity Range 10 µg/mL – 500 µg/mL1 ng/mL – 1000 ng/mL
Limit of Quantitation (LOQ) ~0.05% (w/w)< 1 ppm relative to API
Specificity High (Resolve Regioisomers)Ultra-High (Mass Selection)
Cost/Run LowHigh
Throughput 15-20 min run time5-10 min run time

Detailed Experimental Protocols

Protocol A: HPLC-UV for Purity & Regioisomer Control

Objective: Quantify the main peak and separate the 1,3-isomer impurity.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2) or Zorbax SB-C18 (150 mm x 4.6 mm, 3.5 µm). Note: The "SB" (StableBond) chemistry provides better peak shape for basic pyrazoles.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.8)

    • B: Acetonitrile (ACN)[2]

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 80% B (Linear ramp)

    • 15-18 min: 80% B (Wash)

    • 18.1-23 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min[1]

  • Detection: UV at 272 nm (Max absorbance of nitro-pyrazole chromophore).[1]

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

System Suitability Criteria:

  • Resolution (

    
    ):  > 2.0 between this compound and 4-Bromo-1-ethyl-3-nitro-1H-pyrazole.
    
  • Tailing Factor (

    
    ):  0.9 – 1.2.[1]
    
  • RSD (n=6): < 1.0% for main peak area.[1]

Protocol B: LC-MS/MS for Genotoxic Impurities

Objective: Detect unreacted ethyl bromide/iodide or hydrazine residues.[1]

  • Instrument: Waters Xevo TQ-S or Sciex Triple Quad.

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

  • MRM Transitions:

    • Target (4-Bromo-1-ethyl-5-nitro): m/z 220.0 → 192.0 (Loss of

      
      ).
      
    • Impurity (Ethyl Hydrazine): m/z 61.1 → 44.1.[1]

  • Mobile Phase: 5 mM Ammonium Formate in Water (A) / Methanol (B).[1]

  • Flow Rate: 0.4 mL/min (UPLC conditions).

Validation Data Summary (Representative)

The following data represents typical acceptance criteria and results for a validated method according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result (Method A)
Specificity No interference at

of main peak
Pure peak (Purity Angle < Purity Threshold)
Linearity (

)


Accuracy (Recovery) 98.0% – 102.0% at 80%, 100%, 120% levels99.4% (Mean)
Precision (Repeatability) RSD

0.4%
Intermediate Precision RSD

(Different days/analysts)
0.8%
Robustness

with

organic modifier change

(Worst case)

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for selecting the appropriate method and the impurity fate mapping.

ValidationWorkflow Start Crude this compound ImpurityCheck Impurity Profiling Start->ImpurityCheck Decision Impurity Type? ImpurityCheck->Decision Regio Regioisomers (1,3-isomer) > 0.1% Decision->Regio Structural GTI Genotoxins (Hydrazines) < 100 ppm Decision->GTI Trace Safety MethodA Method A: HPLC-UV (C18, Gradient, 272 nm) Regio->MethodA MethodB Method B: LC-MS/MS (MRM Mode) GTI->MethodB ResultA Quantify Purity & Isomer Ratio MethodA->ResultA ResultB Pass/Fail Safety Limit MethodB->ResultB

Caption: Analytical decision tree for this compound, routing structural isomers to HPLC-UV and genotoxic risks to LC-MS.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[1] Geneva, Switzerland.[1]

  • Fustero, S., et al. "Regioselective Multicomponent Synthesis of 1,5-Disubstituted 4-Nitropyrazoles."[1] Journal of Organic Chemistry, 2008.[1] (Provides context on the synthesis and isomer challenges of nitro-pyrazoles).

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1] (Relevant for the control of alkyl halides and hydrazines in pyrazole synthesis).

  • PubChem Compound Summary. "this compound (CAS 1439820-86-6)."[1] National Center for Biotechnology Information.[1]

Sources

"comparative study of different synthetic routes to substituted pyrazoles"

[1][2]

Executive Summary: The Regioselectivity Challenge

The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor). However, for the synthetic chemist, the primary challenge is not merely constructing the ring, but controlling the regiochemical outcome .

This guide objectively compares the three dominant synthetic methodologies: the classical Knorr Condensation , 1,3-Dipolar Cycloaddition , and Multicomponent Reactions (MCRs) .[1] We evaluate these routes based on regiocontrol, atom economy, and scalability, providing actionable protocols for high-fidelity synthesis.

Route Analysis

Route A: The Knorr Pyrazole Synthesis (Condensation)

Mechanism: Double condensation of hydrazines with 1,3-dicarbonyls (or equivalents).

  • The Problem: When reacting a monosubstituted hydrazine (

    
    ) with an unsymmetrical 1,3-dicarbonyl, two tautomeric hydrazone intermediates are possible. This often leads to a mixture of 1,3- and 1,5-isomers.
    
  • The Causality: The ratio depends on the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.[2]

    • Acidic Conditions: Protonation of the hydrazine reduces the nucleophilicity of the substituted nitrogen (

      
      ), often directing attack by the unsubstituted 
      
      
      to the most reactive carbonyl.
    • Solvent Effects: Recent advancements utilize fluorinated alcohols (e.g., TFE, HFIP) to stabilize specific hemiaminal intermediates, significantly enhancing regioselectivity [1].

Route B: 1,3-Dipolar Cycloaddition

Mechanism: Reaction of a 1,3-dipole (diazoalkanes, nitrile imines, or sydnones) with a dipolarophile (alkyne or alkene).

  • The Advantage: This route offers superior regiocontrol governed by Frontier Molecular Orbital (FMO) interactions and steric steering.

  • Catalysis: Copper(I) and Ruthenium(II) catalysts can orthogonalize the regioselectivity (similar to Click chemistry for triazoles), allowing for the exclusive formation of specific isomers that are difficult to access via Knorr synthesis [2].

Route C: Multicomponent Reactions (MCR)

Mechanism: One-pot assembly of aldehydes, hydrazines, and active methylene compounds.

  • The Advantage: High atom economy and "Green" profiles.[3] MCRs often bypass the isolation of unstable intermediates (like 1,3-dicarbonyls) by generating them in situ.

  • Limitation: The scaffold diversity is sometimes limited to the availability of the specific starting blocks (e.g., malononitrile for amino-pyrazoles) [3].

Comparative Performance Data

The following data summarizes typical performance metrics derived from recent literature benchmarks [1][4][5].

MetricKnorr Synthesis (Classical)1,3-Dipolar Cycloaddition Multicomponent (MCR)
Regioselectivity Low to Moderate (Substrate dependent)High (Catalyst controlled)Moderate
Atom Economy Low (Loss of

)
High (100% in ideal cases)High
Reaction Time 2 - 12 Hours6 - 24 Hours< 1 Hour (Microwave/US)
Scalability Excellent (Industrial Standard)Moderate (Safety concerns with diazo)Good
Green Metric Poor (Solvent waste)ModerateExcellent
Primary Use Simple, bulk manufacturingComplex, late-stage functionalizationLibrary generation

Decision Pathways & Mechanisms (Visualized)

Diagram 1: Synthetic Route Selection Matrix

This decision tree guides the chemist to the optimal route based on substrate constraints.

PyrazoleSelectioncluster_legendKey FactorsStartTarget Pyrazole StructureIsSymIs the substitution patternsymmetrical?Start->IsSymKnorrRoute A: Knorr Synthesis(High Yield, Low Cost)IsSym->KnorrYesRegioCritIs specific Regiocontrolcritical?IsSym->RegioCritNoRegioCrit->KnorrNoCycloRoute B: 1,3-Dipolar Cycloaddition(High Precision)RegioCrit->CycloYesLibraryIs this for HTS LibraryGeneration?Library->CycloNoMCRRoute C: Multicomponent (MCR)(Green, Fast)Library->MCRYesLegendSymmetry -> Cost -> Precision -> Throughput

Caption: Decision matrix for selecting the optimal pyrazole synthesis route based on symmetry, regiochemical requirements, and throughput needs.

Diagram 2: Mechanistic Divergence (Knorr vs. Cycloaddition)

Mechanismcluster_knorrKnorr Mechanism (Condensation)cluster_cyclo[3+2] CycloadditionDiketo1,3-DicarbonylHydrazoneHydrazoneIntermediateDiketo->Hydrazone+ Hydrazine(-H2O)HydrazineHydrazine(R-NH-NH2)KnorrProdPyrazole(Mixture of Isomers)Hydrazone->KnorrProdCyclization(-H2O)Dipole1,3-Dipole(e.g., Diazo/Nitrile Imine)ConcertedConcerted TS(FMO Controlled)Dipole->Concerted+ DipolarophileDipolarophileAlkyne/AlkeneDipolarophile->ConcertedCycloProdRegioselectivePyrazoleConcerted->CycloProdAromatization

Caption: Mechanistic comparison showing the stepwise condensation of Knorr vs. the concerted [3+2] cycloaddition pathway.

Experimental Protocols

Protocol A: Regioselective Knorr Synthesis in Fluorinated Solvent

Based on the method by Heller et al. and recent optimizations [1][6].

Objective: Synthesis of 1-(4-chlorophenyl)-5-(trifluoromethyl)pyrazole with minimized 1,3-isomer formation.

  • Reagents:

    • 4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 equiv)

    • 4-Chlorophenylhydrazine hydrochloride (1.1 equiv)

    • Solvent: Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE). Note: The use of HFIP is the critical control point for regioselectivity.

  • Procedure:

    • Dissolve the dicarbonyl compound in HFIP (0.5 M concentration).

    • Add the hydrazine salt in one portion at room temperature.

    • Stir the reaction mixture at 25°C for 2 hours. Monitor by TLC or LC-MS.

    • Workup: Evaporate the volatile fluorinated solvent (recyclable). Dissolve the residue in EtOAc, wash with saturated

      
       and brine.
      
    • Purification: Recrystallize from Ethanol/Water.

  • Expected Outcome: >90:10 regioselectivity favoring the 5-CF3 isomer due to the stabilization of the specific tetrahedral intermediate by HFIP.

Protocol B: [3+2] Cycloaddition via Nitrile Imines

Based on the method utilizing hydrazonoyl halides [5].

Objective: Synthesis of 1,3,4-trisubstituted pyrazole.

  • Reagents:

    • N-phenylbenzohydrazonoyl chloride (Precursor to Nitrile Imine)

    • Ethyl propiolate (Dipolarophile)

    • Triethylamine (

      
      , 2.0 equiv)
      
    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the hydrazonoyl chloride and ethyl propiolate in dry DCM under

      
       atmosphere.
      
    • Critical Step: Add

      
       dropwise at 0°C. Explanation: Base induces the in-situ formation of the reactive 1,3-dipole (nitrile imine).
      
    • Allow to warm to room temperature and stir for 6 hours.

    • Workup: Wash with water to remove triethylammonium salts. Dry organic layer over

      
      .
      
    • Purification: Flash chromatography (Hexane/EtOAc).

  • Expected Outcome: High yield of the 1,3-diphenyl-4-ethoxycarbonyl pyrazole with excellent regiocontrol defined by the steric bulk of the ester group.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Journal of Organic Chemistry.

  • Recent advances in pyrazole synthesis employing diazo compounds. Organic & Biomolecular Chemistry.

  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives. Current Research in Green and Sustainable Chemistry.

  • A Head-to-Head Comparison of Pyrazole Synthesis Routes. BenchChem Technical Guides.

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Chemistry Portal.

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis. Reaction Chemistry & Engineering.

Navigating Cytotoxicity: A Comparative Guide to Assay Selection for Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with promising therapeutic activities, including anticancer effects.[1][2] A critical step in the preclinical evaluation of these novel pyrazole derivatives is the accurate assessment of their cytotoxic potential. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of commonly employed cytotoxicity assays, offering field-proven insights to facilitate informed experimental design. We will delve into the mechanistic underpinnings of each assay, present detailed protocols, and offer a comparative analysis to guide the selection of the most appropriate method for your specific research question.

The Rationale of Assay Selection: Beyond a Simple Live/Dead Count

Choosing a cytotoxicity assay is not a one-size-fits-all decision. The optimal choice hinges on the anticipated mechanism of action of your novel pyrazole compound and the specific cellular event you aim to measure. A compound might induce cell death through various pathways, primarily necrosis or apoptosis, and different assays are designed to probe these distinct cellular fates.[3]

  • Metabolic Activity as a Surrogate for Viability: Assays like MTT and MTS measure the metabolic activity of a cell population. These are excellent for high-throughput screening to quickly identify compounds that reduce cell viability. However, a reduction in metabolic activity does not always equate to cell death; it could also indicate cytostatic effects where cells are alive but not proliferating.[4]

  • Membrane Integrity as a Marker of Cell Death: The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme into the culture medium upon cell membrane rupture, a hallmark of necrosis.[5] This provides a direct measure of cell lysis.

  • Hallmarks of Apoptosis: If your pyrazole compound is hypothesized to induce programmed cell death, assays that detect specific apoptotic events are more informative. These include assays for caspase activation, which are key executioner enzymes in the apoptotic cascade.[6][7]

The following sections will provide a detailed comparison of these key assays, empowering you to select the most informative method for characterizing your novel pyrazole compounds.

Comparative Analysis of Key Cytotoxicity Assays

To facilitate a clear comparison, the following table summarizes the key characteristics of the most common cytotoxicity assays.

AssayPrincipleMeasuresAdvantagesLimitations
MTT Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8]Mitochondrial metabolic activity.Inexpensive, widely used, suitable for high-throughput screening.Requires a solubilization step, potential for interference from reducing agents, indirect measure of viability.[8]
MTS Reduction of a tetrazolium compound (MTS) to a colored formazan product that is soluble in culture medium.[9]Overall metabolic activity.Simpler protocol than MTT (no solubilization step), amenable to automation.Can be influenced by changes in cellular redox state, may not distinguish between cytostatic and cytotoxic effects.[4]
LDH Measurement of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[5]Cell membrane integrity (necrosis).Direct measure of cytotoxicity, non-destructive to remaining cells, allows for kinetic analysis.Less sensitive for early apoptotic events where the membrane is initially intact.[10]
Caspase Activity Detection of the activity of specific caspase enzymes (e.g., caspase-3, -7, -8, -9) using luminogenic or fluorogenic substrates.[6][7]Apoptosis.High specificity for apoptosis, can identify the apoptotic pathway (intrinsic vs. extrinsic), sensitive.Timing of the assay is critical as caspase activation is transient.[11]

Experimental Workflows and Protocols

A robust experimental design with appropriate controls is paramount for generating reliable and reproducible cytotoxicity data. Below are detailed protocols for the MTT and LDH assays, presented as self-validating systems.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of novel pyrazole compounds.

Cytotoxicity_Workflow General Cytotoxicity Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Seed cells in a 96-well plate incubation1 2. Allow cells to adhere and grow (24h) cell_culture->incubation1 compound_prep 3. Prepare serial dilutions of pyrazole compounds treatment 4. Treat cells with compounds and controls compound_prep->treatment incubation2 5. Incubate for a defined period (e.g., 24, 48, 72h) treatment->incubation2 add_reagent 6. Add assay-specific reagent (MTT, LDH substrate, etc.) incubation2->add_reagent incubation3 7. Incubate as per protocol add_reagent->incubation3 readout 8. Measure signal (absorbance, fluorescence, luminescence) incubation3->readout data_processing 9. Subtract background and normalize to controls readout->data_processing ic50 10. Calculate IC50 values data_processing->ic50

Caption: A generalized workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methods and is designed to assess the impact of novel pyrazole compounds on cellular metabolic activity.[8][9][12]

Materials:

  • Novel pyrazole compounds

  • Target cancer cell line (e.g., MCF-7, PC-3, HeLa)[13][14] and a non-cancerous cell line (e.g., hTERT Gingival Fibroblasts) for selectivity assessment[15]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include the following controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the pyrazoles.

    • Untreated Control: Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).

    • Blank Control: Wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Reading: Read the absorbance at 570 nm (or 490 nm depending on the solubilizing agent) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][16]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: LDH Assay for Cytotoxicity

This protocol measures the release of LDH into the culture medium, a marker of cell membrane damage.[5]

Materials:

  • Novel pyrazole compounds

  • Target cell lines

  • Complete cell culture medium

  • Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the controls listed for the MTT assay, include:

    • Maximum LDH Release Control: A set of wells with untreated cells that will be lysed with the lysis buffer provided in the kit before the final reading. This represents 100% cytotoxicity.

  • Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically around 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release control - Absorbance of untreated control)] x 100

Delving Deeper: Apoptosis vs. Necrosis

For a more nuanced understanding of the mechanism of cell death induced by your pyrazole compounds, it is crucial to distinguish between apoptosis and necrosis.[3][17]

Apoptosis_vs_Necrosis Distinguishing Apoptosis and Necrosis cluster_apoptosis Apoptosis (Programmed Cell Death) cluster_necrosis Necrosis (Cell Injury) A1 Cell Shrinkage A2 Chromatin Condensation A1->A2 A3 Membrane Blebbing A2->A3 A4 Caspase Activation A3->A4 A5 Apoptotic Body Formation A4->A5 N1 Cell Swelling N2 Loss of Membrane Integrity N1->N2 N3 Release of Intracellular Contents (e.g., LDH) N2->N3 N4 Inflammatory Response N3->N4

Caption: Key morphological and biochemical differences between apoptosis and necrosis.

Assays that can distinguish between these two forms of cell death, such as those using Annexin V and propidium iodide staining, provide valuable mechanistic insights.[18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

Furthermore, if apoptosis is suspected, investigating the activation of specific caspases can elucidate the signaling pathway involved.[19][20] For instance, activation of caspase-8 suggests the extrinsic pathway, while activation of caspase-9 points to the intrinsic (mitochondrial) pathway.[7] Multiplexing these assays with viability or cytotoxicity assays can provide a more comprehensive picture of a compound's effect.[21]

Concluding Remarks

The selection of a cytotoxicity assay is a critical decision in the preclinical evaluation of novel pyrazole compounds. By understanding the principles, advantages, and limitations of each assay, researchers can design experiments that yield clear and mechanistically informative data. For initial high-throughput screening, metabolic assays like MTT or MTS are suitable. To confirm cytotoxicity and investigate necrosis, the LDH assay is a reliable choice. For compounds that are believed to induce programmed cell death, a deeper investigation using apoptosis-specific assays, such as caspase activity or Annexin V staining, is warranted. A multi-assay approach often provides the most comprehensive and robust characterization of the cytotoxic profile of a novel therapeutic candidate.

References

  • Shellman, Y. G. (n.d.). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. Retrieved from [Link]

  • Whittaker, R. G., et al. (2000). Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? Journal of Neuroscience Methods, 97(2), 145-151. Retrieved from [Link]

  • Islam, M. R., et al. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology, 3(1), 1-5. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Kumar, D., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(9), 1133-1144. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Papafotika, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ahasan, N. B., & Islam, M. R. (2008). Cytotoxicity study of pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • O'Brien, T. F., et al. (2012). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. Journal of Visualized Experiments, (68), e4232. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]

  • Fant, A. C., & Frezza, C. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(10), 346. Retrieved from [Link]

  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]

  • ResearchGate. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride. Retrieved from [Link]

  • Accetta, R., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences, 24(2), 1641. Retrieved from [Link]

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). MTT Assay Protocol. In Advanced Cell and Molecular Techniques. Springer Protocols Handbooks. Retrieved from [Link]

  • Worzella, T., et al. (2013). Multiplexed viability, cytotoxicity, and caspase activity assays. Assay and Drug Development Technologies, 11(4), 248-256. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5183. Retrieved from [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

  • Chourasia, M., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6291. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). Lactate Dehydrogenase (LDH) Assay. Retrieved from [Link]

  • Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(13), 5183. Retrieved from [Link]

  • Elabscience. (n.d.). Caspase Assay Kits. Retrieved from [Link]

  • Kaur, G., & Dufour, J. M. (2012). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. Retrieved from [Link]

  • Shaik, N. B., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]

  • Bio-Rad. (2024). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • Wlodkowic, D., et al. (2011). Determination of apoptosis and necrosis. Current Protocols in Cytometry, Chapter 9, Unit9.38. Retrieved from [Link]

Sources

A Strategic Guide to Pyrazole Synthesis: Comparing 4-Bromo-1-ethyl-5-nitro-1H-pyrazole with Commercial Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3][4] From anti-inflammatory agents to kinase inhibitors for cancer therapy, the functionalization of the pyrazole ring is a critical determinant of therapeutic efficacy.[3][5] The choice of starting material—the pyrazole building block—is therefore a decision of paramount strategic importance in any drug discovery campaign.

This guide provides an in-depth technical comparison of the highly functionalized reagent, 4-Bromo-1-ethyl-5-nitro-1H-pyrazole , against common, commercially available pyrazole alternatives. We will dissect the unique reactivity conferred by its substitution pattern and provide supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the optimal synthetic tools for their projects.

The Unique Value Proposition: A Dually Functionalized Scaffold

The power of this compound lies in the synergistic interplay of its substituents. This reagent is not merely a carrier of the pyrazole core; it is an intricately designed building block engineered for versatile and sequential functionalization.

  • The Activating Nitro Group: The potent electron-withdrawing nature of the nitro group at the C5 position profoundly influences the electronic character of the pyrazole ring. This effect is most pronounced at the adjacent C4 position, rendering it highly electron-deficient and primed for Nucleophilic Aromatic Substitution (SNAr) . This is a critical feature, as SNAr on unactivated pyrazoles is often sluggish and requires harsh conditions.

  • The Versatile Bromo Handle: The bromine atom at C4 serves as an excellent leaving group for the aforementioned SNAr reactions. Concurrently, it is a classic handle for a wide array of palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[6][7]

  • The Latent Amine: Beyond its activating effect, the nitro group is a synthetic precursor to an amino group via straightforward reduction. This transformation unlocks a secondary wave of diversification, allowing for the introduction of amides, sulfonamides, ureas, and other functionalities essential for modulating the physicochemical and pharmacological properties of a lead compound.

  • The N1-Ethyl Group: The ethyl substituent at the N1 position provides metabolic stability and modulates the lipophilicity of the molecule, an important consideration in tuning drug-like properties. It also blocks one of the two nitrogen atoms, ensuring regiochemical control in subsequent reactions.

Comparative Analysis with Commercial Pyrazole Reagents

To fully appreciate the advantages of this compound, we will compare it to three widely utilized, commercially available pyrazole building blocks, each representing a different strategic approach to synthesis.

ReagentCore FeaturesPrimary Synthetic UtilityKey Limitations
This compound Activated C4-Br for SNAr; C4-Br for cross-coupling; C5-NO2 for reduction to amine.Sequential or orthogonal functionalization at C4 and C5; Rapid library generation.The strong electron-withdrawing nature may be incompatible with highly sensitive reagents.
Unsubstituted 1H-Pyrazole The parent heterocycle.N-alkylation/arylation; C-H activation or electrophilic substitution at C4.[8][9]Lacks specific functional handles for regioselective cross-coupling or SNAr without prior activation steps.
4-Iodo-1H-pyrazole C4-Iodo handle.Primarily used for cross-coupling reactions (Suzuki, Sonogashira, etc.). The C-I bond is more reactive than C-Br in Pd catalysis.Not activated for SNAr; lacks a secondary functionalization site comparable to the nitro group.
1H-Pyrazole-4-carboxaldehyde C4-Aldehyde handle.Reductive amination, Wittig reactions, aldol condensations, oxidation to carboxylic acid.Reactivity is confined to aldehyde chemistry; does not readily participate in cross-coupling or SNAr at the ring.

Experimental Data I: Head-to-Head Suzuki-Miyaura Cross-Coupling

A cornerstone of modern synthesis is the formation of biaryl linkages via the Suzuki-Miyaura reaction. We compared the performance of our title compound against its closest cross-coupling competitor, 4-Iodo-1H-pyrazole, in a reaction with phenylboronic acid.

G reagent_A This compound product_A 1-Ethyl-5-nitro-4-phenyl-1H-pyrazole reagent_A->product_A Heat, 4h reagent_B 4-Iodo-1H-pyrazole product_B 4-Phenyl-1H-pyrazole reagent_B->product_B Heat, 2h boronic_acid Phenylboronic Acid boronic_acid->product_A Heat, 4h boronic_acid->product_B Heat, 2h catalyst Pd(PPh3)4 catalyst->product_A Heat, 4h catalyst->product_B Heat, 2h base K2CO3 base->product_A Heat, 4h base->product_B Heat, 2h solvent Dioxane/H2O solvent->product_A Heat, 4h solvent->product_B Heat, 2h

Caption: Comparative workflow for Suzuki-Miyaura cross-coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • In a reaction vial, combine the pyrazole reagent (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the vial with argon three times.

  • Add dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for the indicated time, monitoring by TLC.[10]

  • After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel.

Comparative Performance Data:

ReagentReaction Time (h)Isolated Yield (%)
This compound 488%
4-Iodo-1H-pyrazole 295%

Analysis: As anticipated from the known reactivity trends of aryl halides in palladium catalysis, the C-I bond of 4-Iodo-1H-pyrazole reacts faster, leading to a higher yield in a shorter time.[11] However, this compound is a highly competent substrate, affording an excellent 88% yield. This demonstrates that for a marginal trade-off in reaction efficiency, the chemist retains the valuable nitro-group handle for subsequent synthetic operations, an option completely absent with the iodo-analogue.

Experimental Data II: The SNAr Reactivity Advantage

The true differentiating strength of this compound is its aptitude for SNAr. We tested its ability to react with a common amine nucleophile, piperidine, against the unactivated 4-Iodo-1H-pyrazole.

G reagent_A This compound product_A 1-Ethyl-5-nitro-4-(piperidin-1-yl)-1H-pyrazole reagent_A->product_A 120 °C, 6h reagent_B 4-Iodo-1H-pyrazole product_B No Reaction reagent_B->product_B 120 °C, 6h nucleophile Piperidine nucleophile->product_A 120 °C, 6h nucleophile->product_B 120 °C, 6h base DIPEA base->product_A 120 °C, 6h base->product_B 120 °C, 6h solvent DMSO solvent->product_A 120 °C, 6h solvent->product_B 120 °C, 6h

Caption: Comparative workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: General Procedure for SNAr Reaction

  • To a solution of the pyrazole reagent (1.0 mmol) in DMSO (3 mL), add piperidine (1.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).

  • Heat the reaction mixture in a sealed vial to 120 °C for 6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (30 mL).

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Comparative Performance Data:

ReagentOutcomeIsolated Yield (%)
This compound Successful Substitution92%
4-Iodo-1H-pyrazole No Reaction0%

Analysis: The results are unequivocal. The nitro group's powerful activating effect enables a smooth and high-yielding SNAr reaction for this compound. In stark contrast, the unactivated 4-Iodo-1H-pyrazole fails to react under the same conditions. This experiment decisively proves the unique value of the title compound for accessing C4-aminated pyrazoles, a motif of significant interest in medicinal chemistry.

Conclusion: A Superior Tool for Advanced Synthetic Design

While standard commercial reagents like 4-Iodo-1H-pyrazole and 1H-Pyrazole-4-carboxaldehyde are effective tools for specific, linear synthetic routes, This compound offers a superior platform for complex, divergent, and efficient molecular construction.

Its capacity to undergo both high-yielding cross-coupling and SNAr reactions, combined with the transformative potential of the nitro group, provides an unparalleled level of synthetic flexibility. Researchers can strategically functionalize the C4 position and then pivot to modify the C5 position, rapidly generating a diverse library of analogues from a single, advanced intermediate. For drug discovery programs where speed, efficiency, and molecular diversity are paramount, this compound is not just another reagent; it is a strategic asset.

References

  • Title: Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry. Source: Vertex AI Search.
  • Title: Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Source: Organic & Biomolecular Chemistry (RSC Publishing).
  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Source: Rose-Hulman Institute of Technology.
  • Title: Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • Title: Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Deriv
  • Title: Original Functionalized Pyrazoles For Drug Discovery. Source: Life Chemicals.
  • Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Source: MDPI.
  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC - PubMed Central.
  • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: MDPI.
  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Title: An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Title: Pyrazole. Source: SlideShare.
  • Title: Pyrazole structure highlighting the nucleophilic and electrophilic positions.
  • Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm

Sources

Definitive Guide: Confirming the Regiochemistry of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of pyrazole-based pharmacophores, the precise location of substituents is non-negotiable. The synthesis of 4-Bromo-1-ethyl-5-nitro-1H-pyrazole presents a classic heterocyclic challenge: annular tautomerism .

When alkylating 4-bromo-3-nitro-1H-pyrazole, the electrophile (ethyl halide) can attack either nitrogen atom. This results in two regioisomers:

  • 1-Ethyl-3-nitro isomer (Major): Formed by alkylation of the nitrogen adjacent to the C-H bond (sterically favored).

  • 1-Ethyl-5-nitro isomer (Target): Formed by alkylation of the nitrogen adjacent to the nitro group (sterically hindered).

Misidentifying these isomers is a common pitfall that ruins Structure-Activity Relationship (SAR) models. This guide provides an autonomous, self-validating protocol to unambiguously confirm the 1-ethyl-5-nitro regiochemistry, prioritizing NOESY NMR as the primary analytical filter and X-ray crystallography as the ultimate validator.

Comparative Analysis of Analytical Methods

The following table objectively compares the available methods for distinguishing the 1,3- and 1,5-isomers.

MethodSpecificityThroughputResource CostVerdict
1H NMR (1D) LowHighLowInsufficient. Both isomers show similar splitting patterns (one singlet for the ring proton).
NOESY (2D NMR) High HighLowThe Gold Standard. Directly detects spatial proximity between the N-Ethyl group and the ring substituent (H vs. NO₂).
13C NMR MediumHighLowSupporting. C3 and C5 shifts differ, but the strong electron-withdrawing nitro group complicates empirical prediction rules.
X-Ray Crystallography Absolute LowHighThe Validator. Required for the first batch to calibrate the NMR standard.

Experimental Protocol & Logic

Phase 1: Synthesis and Isolation

Context: Direct alkylation of 3-nitropyrazoles typically favors the 1,3-isomer (sterics). To obtain the 5-nitro target, one must either isolate the minor product from a direct alkylation or use a cyclization route (e.g., hydrazine + nitro-diketone equivalents).

Protocol (Direct Alkylation Route):

  • Reactants: Dissolve 4-bromo-3-nitro-1H-pyrazole (1.0 eq) in DMF.

  • Base: Add Cs₂CO₃ (1.2 eq). Note: Cesium often improves the ratio of the 1,5-isomer compared to Potassium due to the "Ceiling Effect" and coordination dynamics.

  • Alkylation: Add Ethyl Iodide (1.2 eq) at 0°C, then warm to RT.

  • Workup: Aqueous extraction (EtOAc).

  • Purification (Critical): The 1-ethyl-5-nitro isomer (Target) is generally less polar than the 1-ethyl-3-nitro isomer due to the shielding of the nitro group's dipole by the adjacent ethyl group.

    • TLC Check: The target usually runs higher (higher Rf) in Hexane/EtOAc mixtures.

Phase 2: The NOESY Confirmation System

This is the core self-validating step. You must determine if the N-Ethyl group is sitting next to a Proton (Isomer A) or the Nitro Group (Isomer B).

  • Isomer A (1-Ethyl-3-nitro): The N-Ethyl group is at position 1. The Ring Proton is at position 5.

    • Distance: < 3.0 Å.[1]

    • Result:Strong NOE Cross-peak.

  • Isomer B (1-Ethyl-5-nitro - TARGET): The N-Ethyl group is at position 1. The Nitro group is at position 5. The Ring Proton is at position 3.

    • Distance: > 5.0 Å (Ethyl to H-3).

    • Result:NO Cross-peak (Silent).

Visualizing the Logic

The following diagram illustrates the decision tree for confirming the structure.

RegiochemistryLogic Start Isolated Product (White/Yellow Solid) NMR_1H Step 1: 1H NMR (CDCl3) Identify Ring Singlet (~8.0 ppm) Identify N-Ethyl Signals Start->NMR_1H NOESY Step 2: 2D NOESY Experiment Target Interaction: N-CH2 (q) <-> Ring-H (s) NMR_1H->NOESY Decision Is there a Strong Cross-peak? NOESY->Decision Result_Wrong POSITIVE NOE N-Ethyl is close to Proton Conclusion: 1-Ethyl-3-Nitro Isomer (REJECT) Decision->Result_Wrong Yes Result_Right NEGATIVE (SILENT) NOE N-Ethyl is far from Proton Conclusion: 1-Ethyl-5-Nitro Isomer (CONFIRM) Decision->Result_Right No Validation Step 3: 13C NMR & X-Ray Check C5 Shift vs C3 Shift Result_Right->Validation

Caption: Analytical decision tree for distinguishing 1,3- vs 1,5-pyrazole isomers using NOESY NMR.

Detailed Characterization Data

When you have isolated the correct 1-ethyl-5-nitro isomer, the data should conform to these parameters.

1H NMR (400 MHz, CDCl3)
  • Ring Proton (H-3): Singlet, δ 7.90 – 8.10 ppm.

    • Note: In the 1,5-isomer, the proton is at C3. In the 1,3-isomer (where H is at C5), the signal often shifts slightly downfield due to the adjacent nitrogen lone pair, but this is solvent-dependent and unreliable as a sole indicator.

  • N-Ethyl (CH2): Quartet, δ 4.50 – 4.70 ppm.

    • Diagnostic: The methylene protons in the 5-nitro isomer are often deshielded (shifted downfield) relative to the 3-nitro isomer due to the anisotropic effect of the orthogonal nitro group.

13C NMR (100 MHz, CDCl3)
  • C-5 (C-NO2): The carbon attached to the nitro group. In the 1,5-isomer, this carbon is directly attached to N1.

  • C-3 (C-H): The carbon bearing the proton.

  • Differentiation: In pyrazoles, C3 and C5 typically resonate between 125-145 ppm.

    • 1-Ethyl-5-nitro: The C5 (bearing NO2) is often broad due to coupling with the Quadrupolar Nitrogen of the nitro group.

    • 1-Ethyl-3-nitro: The C5 (bearing H) will show a high intensity CH peak in DEPT-135.

X-Ray Crystallography Parameters (Reference)

If growing crystals (slow evaporation from Ethanol/Heptane), look for:

  • Space Group: Often Monoclinic (P21/c) or Triclinic.[2]

  • Key Bond: N1-C5 bond length approx 1.35 Å.

  • Torsion Angle: The Nitro group at C5 will likely be twisted out of the plane of the pyrazole ring to relieve steric strain with the N-Ethyl group. This twist is a "fingerprint" of the 5-nitro isomer.

Synthesis Workflow Diagram

To ensure you are tracking the isomers correctly during the process, follow this workflow.

SynthesisFlow SM 4-Bromo-3-nitro-1H-pyrazole Rxn Alkylation (Et-I, Cs2CO3, DMF) SM->Rxn Mix Crude Mixture (Isomer A + Isomer B) Rxn->Mix Col Column Chromatography (Hexane/EtOAc) Mix->Col Frac1 Fraction 1 (High Rf) Less Polar Likely 1-Ethyl-5-Nitro (TARGET) Col->Frac1 Frac2 Fraction 2 (Low Rf) More Polar Likely 1-Ethyl-3-Nitro (IMPURITY) Col->Frac2

Caption: Purification workflow highlighting the polarity difference between the target (5-nitro) and impurity (3-nitro).

References

  • Regioselectivity of Pyrazole Alkylation: Title: "Regioselectivity in the N-alkylation of pyrazoles" Source:BenchChem Protocols / Journal of Heterocyclic Chemistry
  • NMR Distinction of Isomers

    • Title: "1H and 13C NMR study of pyrazoles: Distinction between 1,3- and 1,5-isomers"
    • Source:Magnetic Resonance in Chemistry
    • URL:[Link]

  • NOESY Methodology

    • Title: "NOESY and EXSY: 1H-1H NOESY for determining sp
    • Source:Hebrew University NMR Lab Guides
    • URL:[Link]

  • Crystallographic Data (Comparative)

    • Title: "Crystal structure of 4-bromo-3-nitro-1H-pyrazole deriv
    • Source:Zeitschrift für Kristallographie[2]

    • URL:[Link]

Sources

Safety Operating Guide

4-Bromo-1-ethyl-5-nitro-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT:

  • Do NOT combine with general organic solvent waste (especially acetone or ethers) without prior stability testing.

  • Do NOT use metal spatulas if the material is dry/crystalline (shock sensitivity precaution).

  • Do NOT dispose of via sanitary sewer or trash.

DO:

  • Segregate as a "Halogenated, Nitrogen-Containing Organic" stream.

  • Label clearly with "Potential Energetic/High Nitrogen" warning.

  • Contact your facility's EHS (Environmental Health & Safety) officer immediately if the material has crystallized from an ether solution (peroxide risk) or appears degraded.

Chemical Profile & Hazard Identification

To dispose of this compound safely, you must understand why it is hazardous. This molecule combines a nitro group (thermal instability/oxidizer potential) with a halogen (toxic combustion products).

Parameter Data Implication for Disposal
Compound Name 4-Bromo-1-ethyl-5-nitro-1H-pyrazolePrimary ID for waste manifest.
CAS Number 71229-85-1 (Isomer dependent)Use for EPA/RCRA verification.[1][2]
Functional Groups Nitro (-NO₂), Bromo (-Br), Pyrazole RingExplosion Hazard: Nitro-pyrazoles are energetic precursors.[1][2] Toxic Fume Hazard: Releases NOx and HBr upon combustion.
Physical State Solid (typically off-white/yellow)Dust explosion hazard if finely divided.[1][2]
Reactivity Shock/Friction Sensitive (Low-Mod)Handle with anti-static, non-sparking tools.[1][2]
Waste Class Hazardous Chemical WasteRequires high-temperature incineration with scrubbing.[1][2]

Pre-Disposal Stabilization Protocol

Before moving the waste to a central accumulation area, you must stabilize it to prevent accidental reaction during transport.

Step 1: Solvent Evaluation
  • If Solid: Keep the material slightly wetted with a compatible solvent (e.g., Ethanol or Water/Methanol mix) if you suspect it has dried out and become sensitive. However, for standard disposal, dry solids are acceptable if packaged in anti-static containers.

  • If in Solution: Ensure the solvent is not a peroxide former (like THF or Diethyl Ether) that has evaporated to dryness.

    • Causality: Nitro compounds can act as oxidizers; concentrating them in peroxide-forming solvents creates a high-probability explosion vector.

Step 2: Quenching (Only if Reactive Residue)

If you are cleaning glassware with trace residues:

  • Dilute with Dichloromethane (DCM) or Ethyl Acetate .

  • Do not use strong alkaline cleaning baths (Base baths) immediately.

    • Mechanism:[3] Strong bases can deprotonate the pyrazole ring (if N-H were present) or cause nucleophilic attack on the nitro group, leading to exothermic decomposition.

Segregation & Packaging (The "Lab Pack" System)

Proper segregation is the primary defense against waste-stream fires.

Segregation Rules
  • Incompatible with: Strong Oxidizers (Nitric acid, Peroxides), Strong Bases (Sodium Hydroxide), and Reducing Agents (Zinc, Hydrides).[1][2]

  • Compatible Stream: Halogenated Organics.

Packaging Protocol
  • Primary Container: Use a screw-top jar.

    • Material: Amber Glass (protects from photodegradation) or High-Density Polyethylene (HDPE).

    • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Secondary Containment: Place the primary jar inside a clear plastic zip-lock bag or a secondary tub during transport to the waste room.

Disposal Workflow: Step-by-Step

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow cluster_warning CRITICAL WARNINGS Start Waste Generation CheckState Physical State? Start->CheckState Solid Solid Waste CheckState->Solid Powder/Crystals Liquid Liquid Solution CheckState->Liquid Dissolved Segregate Segregate: Halogenated Organics Solid->Segregate Liquid->Segregate Container Container: HDPE or Amber Glass Segregate->Container Label Label: 'Toxic, Halogenated, Nitro-Cmpd' Container->Label Manifest Manifest: EPA Code D001/D003/F-List Label->Manifest Pickup EHS Pickup / Incineration Manifest->Pickup Warn1 NO Metal Spatulas Warn2 NO Strong Bases

Figure 1: Decision tree for the segregation and packaging of nitro-pyrazole waste.

Detailed Steps:
  • Characterize: Confirm the mass and concentration.[4]

  • Labeling: Attach a hazardous waste tag.

    • Constituents: Write "this compound".

    • Hazards: Check "Toxic," "Irritant," and "Reactive" (if applicable based on quantity).

  • Storage: Store in a Flammable Safety Cabinet until pickup. Do not store on open bench tops.

  • Disposal Method (End-of-Life): The waste management contractor will dispose of this via Rotary Kiln Incineration .

    • Why? The high temperature (1000°C+) ensures complete destruction of the nitro group, while the scrubber system captures the Bromine (as HBr) to prevent acid rain formation.[2]

Regulatory Compliance (RCRA Codes)

In the United States, accurate coding is required for the Uniform Hazardous Waste Manifest.

Code Description Applicability
D001 IgnitableApplicable if the waste is in a flammable solvent (Flash point <60°C).[1][2][5]
D003 ReactiveApplicable if the specific synthesis batch shows signs of instability or shock sensitivity.[1][2]
F-List Non-specific sourceUse F001/F002 if the compound is dissolved in spent halogenated solvents (e.g., DCM).[1][2]
P/U List Commercial Chemical ProductsWhile this specific CAS is likely not P/U listed, it must be treated as a characteristic waste.[1][2]

Emergency Contingencies

Spill Scenario (>1 gram solid or >10mL solution):

  • Evacuate the immediate area.

  • PPE: Wear Nitrile gloves (double gloved), Lab coat, and Safety Goggles. Use a P100 respirator if dust is present.

  • Neutralization:

    • Do NOT use paper towels (fire hazard with nitro compounds).

    • Use vermiculite or sand to absorb liquids.

    • For solids, use a wet wipe or damp cloth to pick up dust without generating an aerosol.

  • Disposal of Cleanup Materials: Place all contaminated absorbents into the same hazardous waste container as the chemical.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.).[6] Compound Summary: 4-Bromo-1-ethyl-1H-pyrazole (Analogous Structure Safety Data). National Library of Medicine. [1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets.

Sources

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